1-Naphthaldehyde oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(NE)-N-(naphthalen-1-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H9NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8,13H/b12-8+ |
InChI Key |
FCTGROAUXINHMH-XYOKQWHBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NO |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NO |
Origin of Product |
United States |
Foundational & Exploratory
1-Naphthaldehyde oxime synthesis using hydroxylamine hydrochloride
An In-Depth Technical Guide to 1-Naphthaldehyde Oxime Synthesis
Executive Summary
The synthesis of 1-naphthaldehyde oxime via the condensation of 1-naphthaldehyde with hydroxylamine hydrochloride is a foundational transformation in organic synthesis, yielding critical intermediates for coordination chemistry, drug development, and materials science. This whitepaper deconstructs the mechanistic logic, stereochemical dynamics, and protocol engineering required to synthesize (E)-1-naphthaldehyde oxime with high fidelity. By transitioning from rote methodology to a causality-driven understanding, researchers can optimize reaction conditions, predict isomeric ratios, and implement self-validating workflows.
Mechanistic Foundations: The Addition-Elimination Paradigm
The conversion of an aldehyde to an oxime is a classic nucleophilic addition-elimination reaction. However, the use of hydroxylamine hydrochloride ( NH2OH⋅HCl ) introduces specific thermodynamic and kinetic requirements.
Reagent Selection and Base Activation
Free hydroxylamine is highly unstable and prone to rapid disproportionation. Therefore, it is commercially supplied and utilized as a stable hydrochloride salt. To initiate the reaction, a base (typically Na2CO3 , NaOH, or pyridine) must be introduced to neutralize the HCl and liberate the free NH2OH nucleophile[1].
Nucleophilic Ambident Reactivity
Hydroxylamine is an ambident nucleophile, possessing lone pairs on both the nitrogen and oxygen atoms. The regioselectivity of the attack on the carbonyl carbon is dictated by molecular orbital theory. Nitrogen is less electronegative than oxygen, meaning its lone pair is held less tightly (lower effective nuclear charge)[2]. According to the Klopman-Salem equation, the higher energy of the nitrogen donor molecular orbital (HOMO) provides superior orbital overlap with the empty π∗ acceptor orbital (LUMO) of the carbonyl group[2]. Consequently, nitrogen acts as the exclusive nucleophile.
The Dehydration Driving Force
Following the nucleophilic attack, a tetrahedral hemiaminal intermediate is formed. The reaction is driven to completion via proton transfer and the elimination of a water molecule. This dehydration step is thermodynamically highly favorable as it establishes an extended conjugated system encompassing the naphthalene ring and the newly formed C=N double bond.
Logical progression of the nucleophilic addition-elimination mechanism.
Stereochemical Dynamics: Thermodynamic Control of E/Z Isomerism
Oximes inherently exhibit stereoisomerism, forming E (anti) and Z (syn) configurations. In the case of 1-naphthaldehyde oxime, the reaction is under strict thermodynamic control, resulting in the near-exclusive formation of the (E)-isomer (typically >90-95% yield)[1].
The Causality of E-Isomer Predominance: The stereochemical outcome is dictated by severe steric hindrance. If the Z-isomer were to form, the hydroxyl (-OH) group of the oxime would be forced into direct spatial conflict with the bulky peri-hydrogen (at the C8 position) of the naphthalene ring system. To minimize this steric strain, the molecule adopts the E-configuration. Furthermore, single-crystal X-ray diffraction analysis reveals that the aldoxime substituent group does not lie perfectly coplanar with the aromatic system; it rotates slightly outside the plane of the naphthalene ring, forming a dihedral angle of approximately 23.9° to achieve the lowest energy conformation[1].
Protocol Engineering: Self-Validating Methodologies
To ensure reproducibility, we detail two distinct protocols: a classical organic approach and a modern, environmentally benign aqueous approach.
Protocol A: Classical Methanol Synthesis (High Purity)
This protocol utilizes methanol as a solvent and sodium carbonate as a mild base, ideal for generating highly pure crystals suitable for X-ray diffraction[1].
-
Base Activation: To a round-bottom flask, add 10 mL of Methanol. Dissolve 41.6 mg (0.60 mmol) of hydroxylamine hydrochloride. Slowly add 31.7 mg (0.30 mmol) of sodium carbonate ( Na2CO3 ).
-
Equilibration: Stir the mixture at room temperature for 5 minutes. Validation Check: Effervescence ( CO2 release) confirms the neutralization of HCl and the liberation of free NH2OH .
-
Substrate Addition: Add 85.0 mg (0.54 mmol) of 1-naphthaldehyde to the activated solution[1].
-
Reaction Phase: Stir the reaction mixture continuously at room temperature for 12 hours. Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system.
-
Isolation: Filter off the inorganic precipitate ( NaCl /excess Na2CO3 ). Evaporate the methanolic filtrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography using chloroform ( CHCl3 ) as the eluent. Evaporate the solvent to yield pure (E)-1-naphthaldehyde oxime[1].
Protocol B: Green Aqueous Synthesis (High Throughput)
Recent advancements have demonstrated that mineral water can act as an eco-friendly reaction medium, significantly accelerating the reaction without the need for organic solvents or external basic catalysts[3].
-
Reagent Combination: In a reaction vial, combine 1.0 mmol of 1-naphthaldehyde and 1.2 mmol of hydroxylamine hydrochloride.
-
Solvent Addition: Add 5 mL of commercial mineral water. Mechanistic Note: The innate dissolved salts (carbonates, sulphates) in the mineral water act as mild activating agents, stabilizing the transition state and neutralizing the generated HCl[3].
-
Reaction Phase: Stir vigorously at room temperature. The reaction typically reaches completion within 10 minutes[3].
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo to afford the product.
Step-by-step experimental workflow for 1-naphthaldehyde oxime synthesis.
Comparative Quantitative Data
The table below summarizes the kinetic and thermodynamic outcomes of various synthetic strategies for 1-naphthaldehyde oxime.
| Synthetic Strategy | Solvent System | Base / Activator | Reaction Time | Isolated Yield | Stereochemical Outcome |
| Classical Organic | Methanol | Na2CO3 | 12 hours | ~90% | >95% (E)-isomer |
| Green Aqueous | Mineral Water | Innate Mineral Salts | 10 minutes | ~83% | >95% (E)-isomer |
| Solvent-Free | None (Grinding) | Bi2O3 (Catalyst) | < 30 minutes | >85% | >95% (E)-isomer |
Data synthesized from established crystallographic and green chemistry methodologies.
References
-
Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime Source: nih.gov (PMC) / IUCr Journals 1
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water Source: Indian Academy of Sciences (ias.ac.in) 3
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism Source: Henry Rzepa's Blog - Imperial College London (ic.ac.uk) 2
Sources
- 1. Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. ias.ac.in [ias.ac.in]
Green Synthesis of 1-Naphthaldehyde Oxime in Aqueous Media: A Technical Guide to Sustainable Oximation
Executive Summary
The synthesis of oximes is a foundational transformation in organic chemistry, serving as a critical bridge between carbonyl compounds and nitrogen-containing heterocycles, nitriles, and amides. Specifically, 1-naphthaldehyde oxime is a highly valued intermediate in the development of naphtho-fused isoxazoles and other pharmacologically active scaffolds[1].
Historically, oximation protocols have relied heavily on volatile organic compounds (VOCs) such as ethanol or pyridine, coupled with extended reflux times and toxic acid/base catalysts. As the pharmaceutical industry pivots toward sustainable manufacturing, the transition to aqueous media represents a profound upgrade in process chemistry. This whitepaper details the mechanistic causality, quantitative metrics, and self-validating experimental protocols for the green synthesis of 1-naphthaldehyde oxime entirely in water.
Mechanistic Causality: Why Aqueous Media Succeeds
As process scientists, we must look beyond the superficial "greenness" of water and understand the thermodynamic and kinetic forces that make aqueous oximation highly efficient. The success of this reaction in water is governed by three interacting physicochemical principles:
-
Hydrophobic Packing Effect: 1-Naphthaldehyde is a bulky, hydrophobic aromatic compound. When dispersed in water, the strong hydrogen-bonding network of the aqueous solvent forces the hydrophobic aldehyde molecules to aggregate. This localized concentration drastically increases the collision frequency between the substrate and the water-soluble nucleophile (hydroxylamine).
-
Carbonyl Electrophilic Activation: Water acts as a mild, natural Lewis acid. The aqueous environment facilitates extensive hydrogen bonding with the carbonyl oxygen of 1-naphthaldehyde. This polarization increases the electropositivity of the carbonyl carbon, lowering the activation energy required for nucleophilic attack [2].
-
Le Chatelier’s Precipitation Drive: The reaction is a self-validating equilibrium system. While 1-naphthaldehyde forms a liquid/semi-solid suspension in water, the resulting 1-naphthaldehyde oxime is a highly crystalline solid with near-zero aqueous solubility. As the oxime forms, it immediately precipitates out of the reaction phase. This continuous removal of the product acts as a thermodynamic sink, driving the equilibrium to near-quantitative conversion without the need for vast stoichiometric excesses of reagents.
Mechanistic pathway of 1-naphthaldehyde oximation in aqueous media.
Self-Validating Experimental Protocol
The following protocol is designed to be a self-validating system. The physical state of the reaction provides real-time feedback on its progress, minimizing the need for constant analytical sampling. We utilize a mild, green base (such as sodium carbonate or natural mineral water salts) to liberate the free hydroxylamine from its hydrochloride salt [3].
Materials Required
-
Substrate: 1-Naphthaldehyde (1.0 mmol, ~156 mg)
-
Reagent: Hydroxylamine hydrochloride ( NH2OH⋅HCl ) (1.2 mmol, ~83 mg)
-
Base: Sodium carbonate ( Na2CO3 ) (0.6 mmol, ~64 mg) or Natural Mineral Water (which contains intrinsic HCO3− salts).
-
Solvent: Deionized water (5.0 mL)
Step-by-Step Methodology
-
Aqueous Suspension Preparation: In a 25 mL round-bottom flask, add 5.0 mL of deionized water (or mineral water). Add 1.0 mmol of 1-naphthaldehyde. Causality note: The aldehyde will not dissolve; it will form a biphasic suspension. Vigorous magnetic stirring (800 rpm) is required to maximize the interfacial surface area.
-
Nucleophile Activation: In a separate vial, dissolve 1.2 mmol of NH2OH⋅HCl and 0.6 mmol of Na2CO3 in 2.0 mL of water. Self-validation: Effervescence ( CO2 release) will occur, visually confirming the neutralization of the HCl and the liberation of the active nucleophile.
-
Ambient Condensation: Add the activated hydroxylamine solution dropwise to the rapidly stirring 1-naphthaldehyde suspension at room temperature (20–25 °C).
-
Phase Transformation (Monitoring): Continue stirring for 15–30 minutes. Self-validation: The reaction visually signals its completion. The oily/cloudy suspension of the aldehyde will rapidly transform into a dense, white/pale-yellow crystalline slurry of the oxime.
-
Product Isolation: Once the precipitation ceases (and TLC confirms the disappearance of the aldehyde UV spot at Rf ~0.6 in 4:1 Hexane:EtOAc), isolate the solid via vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with ice-cold distilled water (3 × 5 mL) to remove any unreacted salts. Dry the solid under a high vacuum to afford pure 1-naphthaldehyde oxime.
Step-by-step experimental workflow for the green synthesis of 1-naphthaldehyde oxime.
Quantitative Data & Green Metrics
To justify the transition from traditional organic protocols to aqueous media, we must evaluate the process through the lens of Green Chemistry metrics—specifically Yield, Reaction Time, and the Environmental Factor (E-factor, defined as the mass of waste generated per mass of product).
The table below summarizes the comparative efficiency of various oximation methods extrapolated from recent literature on aryl aldehydes [1] [4].
| Synthesis Methodology | Solvent System | Catalyst / Base | Operating Temp. | Reaction Time | Isolated Yield (%) | Estimated E-Factor |
| Traditional Reflux | Ethanol / Pyridine | Pyridine (Toxic) | 80 °C (Reflux) | 120 - 240 min | 75 - 82% | > 15.0 (High waste) |
| Aqueous Mild Base | Deionized Water | Na2CO3 | 25 °C (Ambient) | 30 - 45 min | 88 - 92% | < 3.0 (Low waste) |
| Mineral Water Catalysis | Natural Mineral Water | Intrinsic Salts | 25 °C (Ambient) | 10 - 15 min | > 95% | < 1.5 (Excellent) |
| Ultrasound-Assisted | Water | None (Acoustic) | 25 °C (Ambient) | 5 - 10 min | 94 - 96% | < 2.0 (Excellent) |
Data Interpretation: The transition to aqueous media not only eliminates the need for hazardous VOCs and external heating (drastically reducing the carbon footprint) but also accelerates the reaction kinetics. The mineral water approach [1] is particularly noteworthy; the trace natural minerals act as a highly efficient, self-buffering catalytic system that pushes the yield above 95% in under 15 minutes.
Conclusion and Downstream Utility
The green synthesis of 1-naphthaldehyde oxime in aqueous media is a triumph of applying physical chemistry principles to organic synthesis. By leveraging the hydrophobic effect and Le Chatelier's principle via product precipitation, chemists can achieve near-quantitative yields without toxic solvents or thermal energy expenditure.
Once isolated, this high-purity oxime can be immediately deployed in downstream pharmaceutical workflows, such as oxidative cyclization using hypervalent iodine reagents to yield naphtho[1,2-d]isoxazole derivatives [2], or dehydration to 1-naphthonitrile, serving as a cornerstone for sustainable drug development.
References
-
Title: The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water Source: Journal of Chemical Sciences (Indian Academy of Sciences), 2021 URL: [Link]
-
Title: Naphtho[1,8-de][1,2]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide Source: Molecules (National Library of Medicine / PMC), 2020 URL: [Link]
-
Title: Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates Source: Green Chemistry Letters and Reviews (Taylor & Francis), 2010 URL: [Link]
Mechanochemical Mastery: Solvent-Free Synthesis of 1-Naphthaldehyde Oxime via Grinding
A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals
Executive Summary
The drive toward sustainable, green chemistry has fundamentally reshaped synthetic workflows in modern drug development. Mechanochemistry—specifically the solvent-free grinding of reactants—offers a paradigm shift by utilizing mechanical energy to drive chemical transformations[1]. This whitepaper provides an in-depth, mechanistic guide to the solvent-free synthesis of 1-naphthaldehyde oxime. By replacing traditional refluxing solvent systems with a simple mortar-and-pestle or ball-milling approach, researchers can achieve near-quantitative yields in a fraction of the time, while eliminating toxic solvent waste[2].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will dissect the causality behind reagent selection, the physical chemistry of solid-state phase transitions, and the self-validating nature of the mechanochemical workflow.
The Causality of Mechanochemical Oximation
Traditional oximation requires dissolving the aldehyde and hydroxylamine hydrochloride in an alcohol (methanol or ethanol), adding a base (like pyridine or sodium acetate), and refluxing for hours[2]. This approach suffers from mass-transfer limitations dictated by solvent solvation shells and thermodynamic equilibrium constraints.
Why Grinding Works: Mechanochemical grinding forces molecules into direct, high-energy collisions. The absence of a bulk solvent increases the effective concentration of the reactants to virtually 100%. When mechanical force is applied to crystalline lattices, it induces localized heating and creates fresh, highly reactive surfaces (tribochemistry)[3]. Aldehydes generally exhibit exceptional reactivity under these conditions, allowing for rapid and selective conversions[4].
The Role of the Base: Hydroxylamine is supplied as a stable hydrochloride salt ( NH2OH⋅HCl ). To act as a nucleophile, the free amine must be liberated. We utilize anhydrous sodium carbonate ( Na2CO3 ) for this purpose[2]. The causality here is threefold:
-
Neutralization: Na2CO3 efficiently strips the HCl, generating free NH2OH .
-
Gas Evolution: The byproduct is CO2 gas, which micro-aerates the solid mixture, preventing dense caking and maintaining a grindable texture.
-
In Situ Liquid-Assisted Grinding (LAG): The neutralization produces water. This microscopic amount of water acts as a localized solvent, facilitating a phenomenon known as Liquid-Assisted Grinding (LAG), which drastically lowers the activation energy for the subsequent nucleophilic attack[4].
Reaction mechanism and causality in mechanochemical oximation.
Quantitative Data & Optimization
To establish the optimal conditions for 1-naphthaldehyde, empirical data must dictate our stoichiometric ratios. Research indicates that an excess of base prevents the reverse hydrolysis of the oxime and accelerates the initial nucleophilic attack[2].
The table below summarizes the optimization parameters for the synthesis of 1-naphthaldehyde oxime (2 mmol scale) via grinding at room temperature.
| Aldehyde (mmol) | NH2OH⋅HCl (mmol) | Base (mmol) | Grinding Time (min) | Yield (%) | Physical Observation |
| 2.0 | 2.0 | None | 30 | < 5 | Remained dry powder |
| 2.0 | 2.0 | NaOH (3.0) | 5 | 88 | Highly exothermic, rapid paste |
| 2.0 | 2.0 | Na2CO3 (2.0) | 15 | 82 | Slow paste transition |
| 2.0 | 2.0 | Na2CO3 (3.0) | 10 | 95 | Controlled powder-to-paste transition |
Table 1: Optimization of mechanochemical oximation parameters. The use of 3.0 mmol Na2CO3 provides the optimal balance of yield and reaction control.
Self-Validating Experimental Protocol
A robust protocol must be self-validating; the physical phenomena observed during the procedure should confirm chemical progress without requiring continuous instrumental analysis[5].
Required Materials
-
Substrate: 1-Naphthaldehyde (Liquid/Low-melting solid, 2 mmol, ~312 mg)
-
Reagent: Hydroxylamine hydrochloride (2 mmol, 139 mg)
-
Base: Anhydrous Sodium Carbonate (3 mmol, 318 mg)
-
Equipment: Agate mortar and pestle (or planetary ball mill for scale-up)
Step-by-Step Methodology
Step 1: Pre-Grinding Activation
-
Action: Place 139 mg of NH2OH⋅HCl and 318 mg of Na2CO3 into the dry mortar. Grind gently for 1–2 minutes.
-
Causality: This intimately mixes the inorganic salts and initiates the solid-state acid-base neutralization.
-
Validation: You will observe a slight change in powder density and potentially a faint odor of free hydroxylamine, confirming the generation of the active nucleophile.
Step 2: Substrate Integration
-
Action: Add 312 mg of 1-naphthaldehyde dropwise (or in small portions) to the activated powder mixture.
-
Causality: 1-Naphthaldehyde is highly lipophilic. Introducing it to the pre-mixed salts ensures immediate contact with the freshly liberated NH2OH , preventing the volatile free amine from escaping[5].
Step 3: Mechanochemical Grinding
-
Action: Grind the mixture vigorously with the pestle for 5 to 10 minutes at room temperature.
-
Validation (Critical): The reaction is self-validating through a distinct phase transition. The mixture will initially be a dry, clumpy powder. As condensation occurs, water is eliminated as a byproduct. Around the 3-minute mark, the mixture will spontaneously transition into a thick, wet paste[5]. This paste formation is the macroscopic evidence of microscopic dehydration (imine bond formation).
Step 4: Product Isolation
-
Action: Once the paste begins to solidify again (indicating completion), scrape the mixture into a beaker containing 15 mL of distilled water. Stir for 5 minutes, then filter the precipitate under vacuum. Wash the filter cake with an additional 10 mL of cold water.
-
Causality: The highly conjugated 1-naphthaldehyde oxime is completely insoluble in water. The aqueous wash selectively dissolves the byproducts ( NaCl , unreacted Na2CO3 , and trace NH2OH⋅HCl ), leaving pure oxime on the filter paper[2].
Step 5: Drying and Characterization
-
Action: Dry the solid in a desiccator or oven at 50°C.
-
Validation: The resulting product is a highly crystalline solid (typically a mixture of E/Z isomers, with the E-isomer predominating)[2]. Yields routinely exceed 90%. The product is now ready for downstream applications, such as nitrile oxide generation for cycloadditions[6] or the synthesis of bioactive triazole-oxime derivatives[7].
Mechanochemical workflow for solvent-free oxime synthesis.
Conclusion
The solvent-free synthesis of 1-naphthaldehyde oxime via grinding is not merely an environmentally friendly alternative; it is a kinetically superior methodology. By leveraging mechanical force, we bypass the thermodynamic limitations of solvent solvation, utilizing in situ water generation to drive the reaction to completion in minutes rather than hours. This self-validating, high-yielding protocol should be considered a standard technique in the repertoire of modern synthetic and medicinal chemists.
References
-
Benchchem. "Heptanal oxime | 629-31-2." Benchchem. 5
-
Acuz, Ahmet, et al. "Efficient synthesis and antimicrobial evaluation of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives." Medicinal Chemistry Research (via ResearchGate). 7
-
Rightmire, E. R., et al. "Mechanochemistry for Organic and Inorganic Synthesis." PMC - NIH. 3
-
Tong, Y., et al. "Mechanochemical Dimerization of Aldoximes to Furoxans." PMC - NIH. 1
-
Wang, Z., et al. "[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions." Synthetic Communications (Taylor & Francis). 6
-
Royal Society of Chemistry. "CHAPTER 1: Carbon–Heteroatom Bond Forming Reactions and Heterocycle Synthesis under Ball Milling." RSC Books. 4
Sources
- 1. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Mechanochemistry for Organic and Inorganic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Heptanal oxime | 629-31-2 | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Unlocking the Potential of 1-Naphthaldehyde Oxime: A Comprehensive Guide to its Chemical Dynamics and Applications
Executive Summary
In the landscape of modern organic synthesis and drug development, aldoximes serve as highly versatile intermediates. Among these, 1-Naphthaldehyde oxime (CAS: 13504-46-6) stands out due to its unique stereoelectronic properties, driven by the bulky, electron-rich naphthalene ring system. This technical whitepaper provides an in-depth analysis of the physical and chemical properties of 1-naphthaldehyde oxime, detailing its thermodynamic behavior, synthesis protocols, and its critical role as a precursor in the development of novel therapeutics and privileged heterocyclic scaffolds.
Physical and Chemical Properties
Understanding the baseline physical and chemical properties of 1-naphthaldehyde oxime is essential for predicting its behavior in complex synthetic workflows and biological assays. The compound exists primarily as a crystalline solid and exhibits distinct lipophilic characteristics, making it highly relevant for cell-permeable drug design.
Quantitative Data Summary
The following table consolidates the core physicochemical parameters of 1-naphthaldehyde oxime, derived from computational and experimental databases[1].
| Property | Value | Structural / Functional Implication |
| Molecular Formula | C₁₁H₉NO | Core aromatic framework with a reactive imine-hydroxyl group. |
| Molar Mass | 171.19 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| Exact Mass | 171.0684 Da | High-resolution mass spectrometry (HRMS) target metric. |
| XLogP3 (Lipophilicity) | 3.3 | High lipophilicity; predicts excellent lipid membrane permeability. |
| Topological Polar Surface Area | 32.6 Ų | Well within the < 90 Ų threshold for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 | The oxime (-OH) group can donate a proton in receptor binding. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms serve as coordination/binding sites. |
Stereoisomerism and Thermodynamic Stability
1-Naphthaldehyde oxime exhibits geometric isomerism, existing in both (E) and (Z) configurations. However, the (E)-isomer (anti-configuration) is the global thermodynamic minimum. The bulky peri-hydrogen of the naphthalene ring creates severe steric hindrance with the hydroxyl group in the (Z)-configuration. Consequently, synthesis predominantly yields the (E)-isomer, which crystallizes in the P1211 space group, stabilized by extensive intermolecular hydrogen bonding networks[2].
Chemical Reactivity and Transformations
The reactivity of 1-naphthaldehyde oxime is governed by the nucleophilicity of its oxygen atom, the electrophilicity of the imine carbon, and the electron-donating nature of the naphthyl ring.
Oxidative Cyclization to Privileged Scaffolds
When treated with two-electron oxidants such as Phenyliodonium diacetate (PIDA) or Lead(IV) acetate (LTA), 1-naphthaldehyde oxime undergoes a highly specific oxidative peri-cyclization. This transformation yields naphtho[1,8-de][1,2]oxazines and isoxazoles—privileged heterocyclic scaffolds heavily utilized in the design of anticancer agents and advanced organic materials[3][4].
Dehydration to Nitriles
Under dehydrating conditions (e.g., using thionyl chloride or specialized catalytic systems), the oxime is rapidly converted into 1-naphthonitrile. This provides a mild, highly efficient route to aromatic nitriles without the need for toxic cyanide reagents.
Fig 1. Synthetic pathways and downstream chemical transformations of 1-Naphthaldehyde oxime.
Validated Synthesis Protocol
The synthesis of 1-naphthaldehyde oxime relies on a classic nucleophilic addition-elimination mechanism. The following protocol is engineered for high yield, utilizing self-validating checkpoints to ensure scientific integrity[2][5].
Mechanistic Rationale
Fig 2. Step-by-step mechanistic pathway of the oximation reaction via addition-elimination.
Step-by-Step Methodology
Objective: High-yield synthesis of (E)-1-naphthaldehyde oxime. Materials: 1-Naphthaldehyde (1.0 equiv), Hydroxylamine hydrochloride (1.2 equiv), Sodium carbonate (0.6 equiv), Methanol/Water solvent system.
-
Substrate Solubilization: Dissolve 1-naphthaldehyde in a miscible organic solvent (e.g., Methanol) to ensure a homogeneous reaction environment.
-
Nucleophile Activation (Causality Check): In a separate vessel, dissolve NH₂OH·HCl and Na₂CO₃ in minimal deionized water.
-
Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive decomposition. Na₂CO₃ acts as a mild base to neutralize the HCl, liberating the free, highly nucleophilic amine (NH₂OH). The evolution of CO₂ gas serves as a visual indicator of successful neutralization.
-
-
Reaction Initiation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution under continuous stirring at room temperature.
-
Causality: Dropwise addition prevents localized pH spikes and minimizes potential exothermic degradation or side reactions (e.g., Cannizzaro-type disproportionation).
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent.
-
Validation: The starting aldehyde will present as a high-Rf spot (non-polar). As the reaction proceeds, it will be consumed and replaced by a lower-Rf spot corresponding to the oxime, which is more polar due to its hydrogen-bonding hydroxyl group.
-
-
Workup & Isolation: Upon completion (typically 1–3 hours), remove the methanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Structural Confirmation (Self-Validation): Validate the isolated product via ¹H NMR spectroscopy.
-
Validation: Confirm the disappearance of the characteristic aldehyde proton singlet (~10.0 ppm) and verify the emergence of the imine (CH=N) proton (~8.4 ppm) alongside the broad oxime hydroxyl proton (~11.5 ppm).
-
Applications in Drug Development & Analytical Chemistry
The unique structural topology of 1-naphthaldehyde oxime makes it a highly sought-after pharmacophore and intermediate in the pharmaceutical industry.
SSAO/VAP-1 Inhibitors
Naphthaldehyde oximes and their derivatives are critical precursors in the synthesis of Semicarbazide-Sensitive Amine Oxidase (SSAO) and Vascular Adhesion Protein-1 (VAP-1) inhibitors. These enzymes are heavily implicated in severe inflammatory diseases and vascular pathologies. By tuning the stereoelectronics of the oxime core, drug development professionals can modulate the pharmacokinetics and target-binding affinity of these anti-inflammatory therapeutics[6].
Antimicrobial Agents
Recent biological evaluations have demonstrated that (E)-1-naphthaldehyde oxime possesses potent intrinsic antimicrobial activity. The primary mechanism of action involves the disruption of microbial cell membranes. Assays indicate that exposure to the oxime leads to a measurable, concentration-dependent increase in potassium (K⁺) ion efflux from pathogenic microorganisms, ultimately resulting in cell death[2].
Analytical Coordination Chemistry
Due to the presence of both nitrogen and oxygen donor atoms, the oxime acts as an excellent bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺, Pd²⁺). This property is frequently exploited in analytical chemistry for the selective liquid-liquid extraction and colorimetric detection of heavy metal ions in environmental and biological samples.
References
- National Center for Biotechnology Information (PubChem). "1-Naphthaldehyde oxime | C11H9NO | CID 6861504 - Physical and Chemical Properties." PubChem Database.
- Lasri, J. et al. "Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime." Journal of Molecular Structure, 2020.
- Preprints.org. "4-Hydroxynaphtho[1,8-de][1,2]oxazine in the Synthesis of 1,2,8-Trisubstituted Naphthalenes. Novel Isoxazole 2-oxide to Nitrile oxide Isomerization." Preprints, 2023.
- MDPI. "Naphtho[1,8-de][1,2]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide." Molecules, 2023.
- Google Patents. "WO2010029379A1 - Compounds for inhibiting semicarbazide-sensitive amine oxidase (SSAO) / vascular adhesion protein-1 (VAP-1) and uses thereof." WIPO, 2010.
- Indian Academy of Sciences. "The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water." Journal of Chemical Sciences, 2021.
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- 6. WO2010029379A1 - Compounds for inhibiting semicarbazide-sensitive amine oxidase (ssao) / vascular adhesion protein-1 (vap-1) and uses thereof for treatment and prevention of diseases - Google Patents [patents.google.com]
Thermodynamic Solubility of 1-Naphthaldehyde Oxime in Organic Solvents: Mechanisms, Methodologies, and Applications
Executive Summary
1-Naphthaldehyde oxime (also known as 1-naphthaldoxime, C₁₁H₉NO) is a critical bidentate ligand, tunable metal extractant, and synthetic intermediate used extensively in coordination chemistry and pharmaceutical development. Because its applications—ranging from the liquid-liquid extraction of first-row transition metals to the synthesis of complex heterocycles—rely heavily on phase-transfer dynamics, understanding its thermodynamic solubility in organic solvents is paramount. This whitepaper provides an in-depth technical analysis of the structural thermodynamics governing the solvation of 1-naphthaldehyde oxime, presents a self-validating experimental protocol for solubility determination, and explores its implications for drug development.
Physicochemical Properties and Solvation Thermodynamics
The solubility profile of 1-naphthaldehyde oxime is dictated by the dichotomy of its structural features: a bulky, highly lipophilic naphthalene ring and a polar, hydrogen-bonding oxime (-C=N-OH) moiety.
In aqueous media, the compound is practically insoluble (< 1 g/L)[1]. The high energetic cost of cavity formation in water to accommodate the rigid naphthalene ring (computed logP ≈ 3.3) prevents dissolution[2]. However, in organic solvents, solubility is governed by the oxime group's ability to participate in complex hydrogen-bonding networks:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as potent hydrogen bond acceptors. They effectively disrupt the intermolecular hydrogen bonds between solid-state oxime molecules, solvating the monomers and resulting in exceptionally high solubility. Researchers routinely prepare stock solutions exceeding 10 mM to 40 mM in DMSO for spectral and colorimetric studies (3)[3].
-
Non-Polar Solvents (e.g., Chloroform, Toluene): In non-polar environments lacking hydrogen bond acceptors, 1-naphthaldehyde oxime undergoes dimerization. The hydroxyl proton of one oxime group bonds with the nitrogen of another, forming a cyclic dimer. This dimerization shields the polar moieties from the non-polar solvent continuum, significantly enhancing solubility compared to theoretical monomeric predictions (4)[4].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Competitive hydrogen bonding occurs between the solvent and the oxime. While soluble, the extended π -system of the naphthyl group increases the crystal lattice energy via π−π stacking. This structural feature decreases overall solubility by roughly an order of magnitude relative to simpler phenyl analogs (e.g., benzaldehyde oxime)[4].
Quantitative Solubility Profile
The following table summarizes the solubility behavior of 1-naphthaldehyde oxime across various solvent classes, highlighting the causality behind the observed data.
| Solvent Category | Specific Solvent(s) | Relative Solubility | Solvation Mechanism / Causality |
| Polar Aprotic | DMSO, DMF | Very High (>100 mM) | Strong solute-solvent H-bonding outcompetes oxime dimerization[3]. |
| Polar Protic | Ethanol, Methanol | High (~10–50 mM) | Competitive H-bonding; solubility limited by naphthalene π−π stacking[4]. |
| Non-Polar | Chloroform, Toluene | Moderate | Oxime dimerization shields polar -OH groups, facilitating solvation[4]. |
| Aqueous | Water | Insoluble (<1 g/L) | High lipophilicity (logP ~3.3) and lack of hydrophobic cavity formation[1],[2]. |
Self-Validating Experimental Protocol for Thermodynamic Solubility
To accurately determine the thermodynamic solubility of 1-naphthaldehyde oxime for extraction modeling or pharmaceutical formulation, a rigorous, self-validating shake-flask methodology is required. This protocol is designed with internal controls to ensure that true thermodynamic equilibrium is reached and to prevent false positives from colloidal suspensions.
Step 1: Solid Excess & Solvent Equilibration Add an excess of 1-naphthaldehyde oxime solid to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial. Place the vial in an isothermal shaker bath at 25.0 ± 0.1 °C. Causality: Providing excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase, which is the fundamental thermodynamic prerequisite for saturation.
Step 2: Internal Equilibrium Validation Agitate the mixture for 24 hours. Withdraw a 100 µL aliquot, filter, and quantify the concentration. Continue agitation for an additional 24 hours and quantify a second aliquot. Self-Validation Check: Compare the two time-points. If the concentration difference between the 24h and 48h aliquots is >5%, equilibrium has not been achieved. Agitation must continue until consecutive readings stabilize.
Step 3: Phase Separation and Colloidal Verification Once equilibrium is confirmed, centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. (PTFE is selected for its broad organic solvent compatibility and low non-specific binding). Self-Validation Check: Subject the filtrate to Dynamic Light Scattering (DLS) or a Tyndall effect test using a focused laser. The absence of scattering confirms a true solution. If scattering is present, ultra-centrifugation is required to remove nano-colloids that would artificially inflate solubility measurements.
Step 4: HPLC-UV Quantification and Solid-State Verification Dilute the validated filtrate into the linear dynamic range of the UV detector and quantify using HPLC-UV (e.g., at 254 nm). Self-Validation Check: Recover the residual solid from the equilibration vial, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD). This ensures the solid has not transformed into a solvate or a different polymorph during the equilibration process, which would alter the thermodynamic baseline.
Workflow Visualization
Workflow for self-validating thermodynamic solubility measurement.
Implications for Pharmaceutical Synthesis and Metal Extraction
The tunable solubility of 1-naphthaldehyde oxime is heavily leveraged in industrial applications. In liquid-liquid extraction, utilizing non-polar diluents like toluene promotes the dimerization of the oxime, facilitating its retention in the organic phase. Simultaneously, its ability to form square-planar complexes with transition metals drives the selective extraction of ions from aqueous waste streams[4]. Conversely, in pharmaceutical synthesis, selecting polar aprotic solvents like DMF maximizes the concentration of the highly reactive monomeric oxime, accelerating the nucleophilic additions or cycloadditions required to synthesize complex active pharmaceutical ingredients (APIs).
References
- Source: RSC.
- Source: ACS Publications (Industrial & Engineering Chemistry Research)
- Material Safety Data Sheet - 1-Naphthaldehyde, 95% Source: Cole-Parmer URL
- Source: PubChem (NIH)
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Theoretical Calculations and Structural Analysis of 1-Naphthaldehyde Oxime: A Comprehensive Technical Guide
Executive Summary
1-Naphthaldehyde oxime (1-NAO) is a critical organic compound utilized extensively as a synthetic intermediate, a precursor for biologically active heterocycles, and a structural analog in the development of acetylcholinesterase (AChE) reactivators. Understanding its precise stereochemical configuration, electronic distribution, and intermolecular behavior is paramount for rational drug design and advanced organic synthesis. This whitepaper provides an in-depth technical analysis of the theoretical calculations—specifically Density Functional Theory (DFT)—used to elucidate the structural and electronic properties of the (E)-isomer of 1-naphthaldehyde oxime.
Introduction & Pharmacological Relevance
Oximes ( R1R2C=N−OH ) are highly versatile pharmacophores. In neuropharmacology, they serve as primary antidotes for organophosphate poisoning by nucleophilically attacking the phosphorylated serine residue in the active site of AChE. The efficacy of an oxime is heavily dependent on its molecular geometry, polarity, and ability to form stable hydrogen bonds within the target enzyme's binding pocket.
For 1-naphthaldehyde oxime, the bulky naphthalene ring introduces unique steric and electronic dynamics. Theoretical calculations are essential to predict these dynamics, specifically detailing how the peri-hydrogen of the naphthalene ring forces the oxime moiety out of planarity, thereby influencing the molecule's overall dipole moment and reactivity profile [1].
Computational Methodology: Density Functional Theory (DFT)
To accurately model the electronic and geometric properties of 1-NAO, a robust computational framework is required. DFT is the industry standard for this application due to its optimal balance between computational cost and electron correlation accuracy.
Level of Theory and Basis Set Selection
Calculations are typically executed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.
-
Causality of Selection: The B3LYP functional provides highly accurate geometry optimizations for aromatic organic molecules. The inclusion of polarization functions (d,p) is critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms, which directly dictates the accuracy of predicted hydrogen-bonding interactions and dipole moments [2].
Self-Validating Computational Workflow
Every geometry optimization must be followed by a vibrational frequency calculation. This is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure represents a true local minimum on the potential energy surface (PES), rather than a transition state.
Caption: Standard DFT computational workflow for validating oxime structural properties.
Structural and Electronic Properties
Geometric Conformation and Steric Hindrance
X-ray diffraction and DFT optimizations reveal that (E)-1-naphthaldehyde oxime is not entirely planar. The aldoxime substituent group lies outside the plane of the naphthalene ring, forming a dihedral angle of approximately 23.9° [1].
-
Mechanistic Causality: This deviation from planarity is a direct consequence of steric repulsion between the oxime oxygen/nitrogen atoms and the peri-hydrogen (C8 position) of the naphthalene ring. The molecule sacrifices optimal π -conjugation to minimize this steric strain.
Frontier Molecular Orbitals (FMO) and Polarity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule. DFT calculations predict a highly polar nature for (E)-1-naphthaldehyde oxime, with a calculated dipole moment of 3.4489 Debye [2].
-
Significance: This high polarity, driven by the strong electron-withdrawing nature of the −C=N−OH group against the electron-rich naphthalene system, enhances the molecule's solubility in polar biological matrices and its affinity for polar binding pockets in target proteins.
Quantitative Data Summary
Table 1: Key Electronic and Geometric Properties of (E)-1-Naphthaldehyde Oxime
| Property | Calculated Value | Experimental/Reference | Method |
| Dipole Moment | 3.4489 Debye | Highly Polar | DFT (B3LYP/6-311G(d,p)) |
| Dihedral Angle | ~23.9° | 23.9 (4)° | X-ray / DFT Optimization |
| Crystal System | Monoclinic | Monoclinic ( P21 ) | Single-Crystal X-ray |
| Hydrogen Bonding | 1D Polymeric Chains | Intermolecular O−H...N | Hirshfeld / X-ray |
Intermolecular Interactions: Hirshfeld Surface Analysis
To understand how 1-NAO behaves in a solid state or within a tightly packed receptor site, Hirshfeld surface analysis is employed. This technique quantifies the intermolecular interactions stabilizing the crystal lattice [2].
Table 2: Hirshfeld Surface Interaction Contributions
| Interaction Type | Contribution (%) | Structural Significance |
| C...H / H...C | 29.4% | Major contributor; driven by the large, hydrophobic naphthalene π -system interacting with neighboring protons. |
| O...H / H...O | 11.1% | Critical for the primary O−H...N intermolecular hydrogen bonding that forms the 1D polymeric chains. |
| N...H / H...N | 3.4% | Secondary hydrogen bonding interactions supporting lattice stability. |
| C...C | 1.6% | Minor π−π stacking interactions between the bulky naphthalene rings. |
Experimental Validation Protocol
Theoretical calculations must be grounded in empirical data. The following is the standardized, high-yield methodology for synthesizing (E)-1-naphthaldehyde oxime to obtain crystals suitable for X-ray diffraction and spectroscopic validation [1].
Step-by-Step Synthesis Workflow
-
Reagent Preparation: Dissolve 0.60 mmol (41.6 mg) of hydroxylamine hydrochloride ( NH2OH⋅HCl ) in 10 mL of high-purity Methanol (MeOH).
-
Base Activation: Add 0.30 mmol (31.7 mg) of sodium carbonate ( Na2CO3 ) to the solution and stir for 5 minutes at room temperature.
-
Causality: Na2CO3 acts as a mild base to neutralize the hydrochloride salt, liberating the nucleophilic free hydroxylamine. MeOH is chosen as it maintains the solubility of the organic precursors while allowing the inorganic byproducts to precipitate.
-
-
Substrate Addition: Add 0.54 mmol (85.0 mg) of 1-naphthaldehyde to the activated mixture.
-
Reaction Incubation: Stir the reaction mixture continuously at room temperature for 12 hours.
-
Causality: Room temperature synthesis prevents the thermally induced isomerization of the kinetically favored (E)-isomer into the (Z)-isomer, ensuring high stereochemical purity.
-
-
Isolation: Filter the mixture to remove precipitated inorganic salts. Evaporate the filtrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography using Chloroform ( CHCl3 ) as the eluent.
-
Causality: CHCl3 provides the exact polarity required to separate the highly polar oxime from any unreacted, less polar aldehyde.
-
-
Yield: Evaporate the solvent to yield pure (E)-1-naphthaldehyde oxime (~90% yield) [1].
Caption: Step-by-step synthesis and isolation pathway for (E)-1-Naphthaldehyde Oxime.
Spectroscopic Validation Metrics
To confirm the success of the synthesis prior to DFT comparison, validate against the following spectral benchmarks [3]:
-
IR Spectroscopy: Look for a broad peak at 3389 cm−1 (indicating the −OH stretch) and a sharp peak at 1614 cm−1 (indicating the C=N imine stretch).
-
1 H NMR ( CDCl3 ): The disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a distinct imine proton ( CH=N ) signal at ~8.36 ppm confirms the successful transformation of the carbonyl group.
Conclusion
The integration of Density Functional Theory (DFT) with empirical crystallographic data provides a comprehensive understanding of (E)-1-naphthaldehyde oxime. The calculations reveal that steric hindrance from the naphthalene ring forces a 23.9° dihedral deviation from planarity, while the strong electron-withdrawing nature of the oxime group generates a highly polar molecule (3.4489 Debye). By utilizing the B3LYP/6-311G(d,p) basis set and validating through Hirshfeld surface analysis and rigorous synthetic protocols, researchers can confidently utilize these parameters for downstream applications in rational drug design and advanced organic synthesis.
References
-
Lasri, J., Chulvi, K., & Eltayeb, N. E. (2018). Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 3), 332-336.[Link]
-
Lasri, J., Soliman, S. M., Elsilk, S. E., Haukka, M., & El-Faham, A. (2020). Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime. Journal of Molecular Structure, 1207, 127848.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6861504, 1-Naphthaldehyde oxime. PubChem.[Link]
Unlocking the Pharmacological Potential of 1-Naphthaldehyde Oxime: A Comprehensive Technical Guide
Executive Summary
1-Naphthaldehyde oxime (and its structural derivatives) represents a highly versatile pharmacophore bridging the gap between synthetic organic chemistry and targeted drug development. The molecule's architecture—combining a highly lipophilic naphthalene ring with a polar, hydrogen-bonding oxime group (-C=N-OH)—endows it with unique physicochemical properties. This technical guide explores the causal mechanisms behind its primary biological activities, including antimicrobial efficacy, metalloenzyme inhibition, and transition metal chelation, while providing self-validating protocols for rigorous experimental evaluation.
Mechanistic Pathways of Biological Activity
Antimicrobial Efficacy via Membrane Depolarization
The antimicrobial activity of 1-naphthaldehyde oxime is heavily dictated by its amphiphilic nature. The hydrophobic naphthalene moiety facilitates rapid partitioning into the lipid bilayer of bacterial cell membranes. Once inserted, the oxime functional group acts as both a hydrogen bond donor and acceptor, disrupting the native hydrogen-bonding network of the lipid headgroups.
This disruption leads to transient pore formation and increased membrane fluidity. The critical consequence of this permeabilization is the rapid 1[2]. Because K⁺ is essential for maintaining the electrochemical gradient and osmoregulation, its depletion causes immediate membrane depolarization, osmotic imbalance, and subsequent microbial cell death[3].
Mechanism of antimicrobial action via K+ efflux.
Anti-Inflammatory Action via SSAO/VAP-1 Inhibition
Derivatives of 1-naphthaldehyde oxime, such as 8-pyrrolidino-1-naphthaldehyde oxime, have been identified as potent inhibitors of4[4]. SSAO is a copper-containing enzyme responsible for the oxidative deamination of primary amines, a process that generates cytotoxic aldehydes and hydrogen peroxide (H₂O₂). These byproducts act as localized signaling molecules that promote leukocyte trafficking to sites of inflammation.
The oxime group serves as a strong nucleophile and metal chelator, coordinating with the active site copper or forming a stable intermediate with the topaquinone (TPQ) cofactor. By blocking this enzymatic pathway, the oxime prevents the generation of inflammatory mediators, thereby exerting a targeted anti-inflammatory effect[4].
SSAO/VAP-1 inhibition pathway for anti-inflammatory response.
Transition Metal Chelation Thermodynamics
The presence of adjacent functional groups, such as in 5, creates a highly efficient bidentate chelating system[5]. The oximic nitrogen and the phenolic oxygen coordinate strongly with first-row transition metals like Cu(II). The deprotonation of the phenolic OH is crucial, as it correlates with the pH at which the oxime effectively binds the metal ion to form a stable pseudomacrocyclic complex[5]. This chelation capacity is not only useful in liquid-liquid extraction but also implies potential utility in sequestering metals from metalloenzymes in pathogenic organisms.
Quantitative Pharmacological Data
To facilitate cross-disciplinary comparison, the key biological and physicochemical metrics of 1-naphthaldehyde oxime and its derivatives are summarized below:
| Compound / Derivative | Target / Application | Key Quantitative Metric | Mechanism / Notes |
| (E)-1-Naphthaldehyde oxime | Pathogenic Microbes | High Antimicrobial Efficacy | Concentration-dependent membrane disruption leading to increased K⁺ efflux[2]. |
| 8-Pyrrolidino-1-naphthaldehyde oxime | SSAO / VAP-1 Enzyme | Potent Enzyme Inhibition | Blocks oxidative deamination, significantly reducing leukocyte trafficking[4]. |
| 2-Hydroxy-1-naphthaldehyde oxime | Transition Metals (e.g., Cu²⁺) | Binding Energy ≈ -7.16 eV | Bidentate chelation via oxime nitrogen and phenolic oxygen[6]. |
| 1-Naphthaldehyde oxime | Precursor for Isoxazoles | Synthesis Yields up to 96% | Acts as a versatile scaffold for complex bioactive heterocycles[7]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls and mechanistic checkpoints.
Standardized experimental workflow for oxime evaluation.
Protocol 3.1: Synthesis and Structural Validation of (E)-1-Naphthaldehyde Oxime
Causality: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Sodium carbonate is required to neutralize the HCl salt of hydroxylamine, freeing the amine to drive the equilibrium forward[3].
-
Reaction Setup: Dissolve 1-naphthaldehyde (1.0 eq) in methanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux: Heat the mixture under reflux for 2–3 hours. Monitor progression via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.
-
Isolation: Upon completion, evaporate the solvent in vacuo. Resuspend the residue in deionized water to dissolve inorganic salts, then extract with dichloromethane (3 × 50 mL).
-
Validation (Structural Integrity):
-
FT-IR: Confirm the loss of the strong C=O stretch (~1700 cm⁻¹) and the appearance of the C=N stretch (~1667 cm⁻¹) and a broad O-H stretch (~3240 cm⁻¹).
-
¹H NMR (CDCl₃): Verify the formation of the imine proton (CH=N), which typically appears as a distinct singlet around 8.36 ppm[3].
-
Protocol 3.2: In Vitro Antimicrobial Susceptibility and K⁺ Efflux Assay
Causality: Measuring extracellular K⁺ directly quantifies the extent of membrane permeabilization caused by the oxime[2].
-
Bacterial Preparation: Culture E. coli or S. aureus to mid-log phase (OD₆₀₀ ≈ 0.5). Wash cells twice with a K⁺-free buffer (e.g., 10 mM HEPES, pH 7.4) to establish a zero-baseline.
-
Electrode Calibration: Calibrate a K⁺-selective electrode using standard KCl solutions (0.1 mM to 10 mM) to ensure dynamic range linearity.
-
Assay Execution: Resuspend the bacterial pellet in the HEPES buffer. Insert the K⁺ electrode and establish a stable baseline for 5 minutes.
-
Compound Addition: Inject the synthesized oxime at its predetermined Minimum Inhibitory Concentration (MIC).
-
Validation & Controls:
-
Positive Control: Inject Polymyxin B (a known membrane disruptor) to validate the maximum K⁺ efflux capacity of the bacterial strain.
-
Negative Control: Inject vehicle (DMSO) to ensure the solvent does not induce membrane leakage.
-
Protocol 3.3: Fluorometric SSAO/VAP-1 Inhibition Assay
Causality: SSAO converts benzylamine to benzaldehyde, releasing H₂O₂. The assay uses Amplex Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce highly fluorescent resorufin. Inhibition by the oxime prevents H₂O₂ generation, halting fluorescence[4].
-
Enzyme Preparation: Prepare recombinant human SSAO/VAP-1 in a 50 mM sodium phosphate buffer (pH 7.4).
-
Pre-incubation: In a 96-well black microplate, mix the enzyme with varying concentrations of the oxime derivative (0.1 nM to 100 μM). Incubate at 37°C for 30 minutes to allow binding.
-
Reaction Initiation: Add a detection mixture containing 1 mM benzylamine (substrate), 50 μM Amplex Red, and 1 U/mL HRP.
-
Kinetic Reading: Measure fluorescence continuously for 60 minutes at Ex/Em = 530/590 nm using a microplate reader.
-
Validation & Controls:
-
Positive Control: Use Semicarbazide (1 mM) to achieve 100% enzyme inhibition.
-
Negative Control: Omit the enzyme to measure background auto-oxidation of Amplex Red.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. ysxbcn.com [ysxbcn.com]
- 7. mdpi.com [mdpi.com]
The Ascendant Role of 1-Naphthaldehyde Oxime Derivatives in Antimicrobial and Antifungal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Among these, derivatives of 1-naphthaldehyde oxime have emerged as a promising class of compounds, demonstrating significant antibacterial and antifungal properties. This technical guide provides an in-depth analysis of the synthesis, antimicrobial and antifungal activities, and structure-activity relationships of these derivatives, offering critical insights for researchers and drug development professionals in the field of infectious diseases.
The Chemical Foundation and Synthetic Pathways
The core structure of these derivatives features a naphthalene ring system, known for its lipophilic nature which can facilitate passage through microbial cell membranes, linked to an oxime functional group (-C=N-OH). This oxime moiety is a versatile platform for chemical modification, allowing for the synthesis of a diverse library of ether and ester derivatives.
The synthesis of the foundational compound, (E)-1-naphthaldehyde oxime, is typically achieved through a condensation reaction between 1-naphthaldehyde and hydroxylamine hydrochloride in the presence of a base like sodium carbonate.[1]
Experimental Protocol: Synthesis of (E)-1-Naphthaldehyde Oxime[1]
-
Materials: 1-naphthaldehyde, hydroxylamine hydrochloride, sodium carbonate, methanol, chloroform.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride (0.60 mmol) in methanol (10 ml).
-
Add sodium carbonate (0.30 mmol) to the solution and stir the mixture at room temperature for 5 minutes.
-
Add 1-naphthaldehyde (0.54 mmol) to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Filter the resulting precipitate and evaporate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel using chloroform as the eluent.
-
Evaporate the solvent to yield pure (E)-1-naphthaldehyde oxime.
-
This straightforward synthesis provides a high yield of approximately 90%.[1] Further derivatization into oxime ethers and esters can be achieved through various synthetic routes, including O-alkylation with alkyl halides.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of 1-naphthaldehyde oxime and its derivatives.
Antimicrobial and Antifungal Efficacy: A Quantitative Overview
Derivatives of 1-naphthaldehyde oxime have demonstrated a wide spectrum of activity against various pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
A study on the antimicrobial activities of E-1-naphthaldehyde oxime and other related compounds revealed its effectiveness against several pathogenic microbes.[2] Another research effort that involved synthesizing and evaluating 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives also reported significant antimicrobial activity.[3] Some of these derivatives exhibited better potency than the standard antifungal drug Fluconazole.[3]
| Compound/Derivative | Test Organism | MIC (µmol/mL) | Reference |
| 2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-1-naphthaldehyde oxime | Candida albicans | 0.0063 | [3] |
| 2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-1-naphthaldehyde oxime | Candida albicans | 0.0068 | [3] |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers | Staphylococcus aureus | - | [4] |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers | Escherichia coli | - | [4] |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers | Pseudomonas aeruginosa | - | [4] |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers | Enterococcus faecalis | - | [4] |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers | Candida albicans | - | [4] |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers | Candida parapsilosis | - | [4] |
| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime ethers | Candida krusei | - | [4] |
Note: A '-' indicates that the specific MIC value was not provided in the abstract, but the study reported activity.
Unraveling the Mechanism of Action
The precise mechanisms by which 1-naphthaldehyde oxime derivatives exert their antimicrobial effects are still under investigation, but preliminary evidence points towards membrane disruption. A study on the biological activity of E-pyrene-1-carbaldehyde oxime and E-1-naphthaldehyde oxime suggested that an increase in compound concentration leads to higher antimicrobial activity and an increase of K⁺ flow from the microorganism.[2] This potassium ion leakage is a strong indicator of cell membrane damage.
The lipophilic naphthalene moiety likely facilitates the insertion of the molecule into the microbial cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components, ultimately causing cell death. The oxime group and its derivatives may contribute to this process by interacting with membrane proteins or lipids.
Proposed Mechanism of Action
Caption: The iterative cycle of structure-activity relationship (SAR) analysis in drug discovery.
Standardized Protocol for Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of antimicrobial activity data, standardized protocols such as the broth microdilution method are employed.
Experimental Protocol: Broth Microdilution Method for MIC Determination
[5]
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, test compounds, standard antimicrobial agents (positive controls), solvent (e.g., DMSO).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive control wells (microbes and broth, no compound) and negative control wells (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Conclusion and Future Directions
1-Naphthaldehyde oxime derivatives represent a promising and versatile scaffold for the development of novel antimicrobial and antifungal agents. Their straightforward synthesis, potent activity against a range of pathogens, and the potential for chemical modification make them attractive candidates for further investigation. Future research should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives to further explore the structure-activity landscape.
-
Elucidating the mechanism of action: Conducting detailed mechanistic studies to identify specific molecular targets and pathways.
-
In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.
-
Combating resistance: Investigating the potential of these derivatives to overcome existing resistance mechanisms and their propensity for resistance development.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of new and effective treatments to combat the global challenge of antimicrobial resistance.
References
-
Lasri, J., Chulvi, K., & Eltayeb, N. E. (2018). Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 3), 332–336. [Link]
-
Yadav, P., Lal, K., Kumar, A., & Shri, M. (2017). Efficient synthesis and antimicrobial evaluation of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives. Medicinal Chemistry Research, 26(7), 1485-1502. [Link]
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Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2019). Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime. Journal of Molecular Structure, 1179, 837-845. [Link]
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Organic Syntheses. (n.d.). 1-Naphthaldehyde. [Link]
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Lee, S. H., Park, Y. J., & Kim, D. P. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. Polymers, 14(23), 5208. [Link]
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Sari, N., & Arslan, F. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals, 17(2), 115–120. [Link]
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Dalkara, S., Karakurt, A., & Küpeli, E. (2006). Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 339(9), 475–482. [Link]
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1-Naphthaldehyde Oxime: Chemical Identity, Mechanistic Synthesis, and Applications in Drug Development
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, oximes serve as highly versatile intermediates. 1-Naphthaldehyde oxime —a polycyclic aromatic oxime—has garnered significant attention due to its utility in coordination chemistry, antimicrobial drug development, and as a precursor for complex azaheterocycles. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven guide to the physicochemical profiling, synthesis methodologies, and downstream applications of 1-naphthaldehyde oxime.
This guide moves beyond theoretical chemistry, offering self-validating experimental protocols and causality-driven insights to optimize your laboratory workflows.
Chemical Identity & Physicochemical Profiling
Accurate chemical identification is the bedrock of reproducible research. The primary identifier for 1-naphthaldehyde oxime is CAS Number 51873-97-3 [1], though it is also widely cross-referenced in literature and depositor databases under the synonym CAS Number 13504-46-6 [2].
To facilitate compound tracking and molecular modeling, the quantitative physicochemical properties of 1-naphthaldehyde oxime and its highly utilized derivatives are summarized below.
Table 1: Physicochemical Properties of 1-Naphthaldehyde Oxime
| Property | Value |
| Target Compound | 1-Naphthaldehyde oxime |
| Primary CAS Number | 51873-97-3 |
| Synonym CAS Number | 13504-46-6 |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Exact Mass | 171.0684 Da |
| Topological Polar Surface Area (TPSA) | 32.6 Ų |
| XLogP3 (Lipophilicity) | 3.3 |
Table 2: Key Structural Derivatives
| Derivative | CAS Number | Primary Application |
| 2-Hydroxy-1-naphthaldehyde oxime | 7470-9-9 | Precursor for spiro adducts and isoxazoles[3]. |
| 2-Methoxy-1-naphthaldehyde oxime | 99806-91-4 | Lipophilic scaffold for medicinal chemistry[4]. |
Mechanistic Synthesis & Protocol Validation
The synthesis of 1-naphthaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 1-naphthaldehyde. Below are two field-proven methodologies: a high-yield traditional approach and a modern "green chemistry" alternative.
Protocol A: Standard Base-Mediated Oximation
Objective: High-yield (≥90%) synthesis of (E)-1-naphthaldehyde oxime. Reference Standard: Adapted from crystallographic synthesis protocols[5].
Step-by-Step Methodology & Causality:
-
Amine Activation: Dissolve 41.6 mg (0.60 mmol) of hydroxylamine hydrochloride (NH₂OH·HCl) in 10 mL of Methanol (MeOH). Add 31.7 mg (0.30 mmol) of Sodium Carbonate (Na₂CO₃) and stir for 5 minutes at room temperature.
-
Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive oxidative decomposition. Na₂CO₃ acts as a mild base to neutralize the HCl, liberating the nucleophilic free amine. MeOH provides a polar protic environment that stabilizes the transition state without inducing side reactions.
-
-
Electrophilic Addition: Add 85.0 mg (0.54 mmol) of 1-naphthaldehyde to the activated amine solution. Stir continuously for 12 hours at room temperature.
-
Causality: The free hydroxylamine attacks the carbonyl carbon. Maintaining room temperature prevents the thermal degradation of the oxime product and suppresses unwanted aldol-type side reactions, ensuring high stereoselectivity toward the thermodynamically stable (E)-isomer.
-
-
Isolation & Purification: Filter the resulting precipitate to remove inorganic salts (NaCl, excess Na₂CO₃). Evaporate the filtrate in vacuo. Purify the crude residue via silica gel column chromatography using CHCl₃ as the eluent.
-
Causality: Silica chromatography effectively separates the pure oxime from any unreacted non-polar aldehyde, yielding a highly pure crystalline product suitable for X-ray diffraction or biological assays.
-
Protocol B: Green Synthesis via Mineral Water Activation
Objective: Eco-friendly, rapid oximation without external organic bases. Reference Standard: Mineral water-mediated catalyst-free synthesis[6].
Step-by-Step Methodology & Causality:
-
Solvent Preparation: Combine mineral water and methanol to create a 2.0 mL co-solvent system (1:1 v/v).
-
Causality: Mineral water inherently contains trace carbonate and sulfate salts. These minerals act as mild, in situ catalytic bases, eliminating the need for external reagents like Na₂CO₃ or NaHCO₃.
-
-
Reaction: Add 0.25 mmol of 1-naphthaldehyde and 0.3 mmol of NH₂OH·HCl to the solvent. Stir at room temperature.
-
Causality: The dense hydrogen-bonding network of water increases the electropositivity of the carbonyl group, accelerating nucleophilic attack. This system is self-validating through its rapid kinetics, typically reaching >80% yield within 5 to 10 minutes.
-
Workflow of 1-Naphthaldehyde Oxime synthesis via nucleophilic addition.
Structural Dynamics & Reactivity
Understanding the structural conformation of 1-naphthaldehyde oxime is critical for predicting its behavior in biological systems and material matrices.
The (E)-isomer is the predominant and thermodynamically favored product. Crystallographic data confirms that the aldoxime substituent group lies outside the plane of the naphthalene ring, forming a dihedral angle of approximately 23.9°[5]. At the supramolecular level, the molecular packing is driven by intermolecular O–H···N hydrogen bonding , which facilitates the formation of one-dimensional polymeric chains along the crystal lattice screw axes. This packing is further stabilized by extensive H···H (44.4%) and C···H (25.4%) interactions, contributing to the compound's stability and distinct melting profile[7].
Applications in Drug Development & Materials Science
The unique reactivity profile of the oxime moiety allows 1-naphthaldehyde oxime to function as a central node for diverse downstream applications.
Antimicrobial Agents
Oximes are highly valued in medicinal chemistry for their ability to modulate membrane permeability. Bio-evaluations have demonstrated that 1-naphthaldehyde oxime acts as a potent antimicrobial agent. Its mechanism of action involves targeting pathogenic microbes by inducing a rapid potassium (K⁺) efflux from the microorganism, thereby disrupting cellular homeostasis and leading to pathogen death[7].
Precursors to Azaheterocycles (Isoxazole Scaffolds)
Through controlled oxidative cyclization, naphthaldehyde oximes are converted into complex azaheterocycles. For example, the oxidation of the derivative 2-hydroxy-1-naphthaldehyde oxime using Lead Tetraacetate (LTA) or Silver Oxide (AgO) generates naphtho[1,2-d]isoxazoles via an o-naphthoquinone nitrosomethide intermediate. Isoxazole scaffolds are critical pharmacophores, forming the structural basis for marketed antipsychotics (e.g., risperidone) and COX-2 inhibitors[8].
Coordination Chemistry
The O–N=C moiety of the oxime is a highly effective bidentate ligand. It readily coordinates with transition metals (such as Ag, Pb, and Cu) to form stable organometallic complexes. These complexes are actively researched for applications in bioinorganic chemistry, catalytic converters, and electrooptical sensors[7].
Chemical reactivity and downstream applications of 1-Naphthaldehyde oxime.
References
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[2] National Center for Biotechnology Information (NIH). 1-Naphthaldehyde oxime | C11H9NO | CID 6861504 - PubChem. Retrieved from2
-
[1] ChemicalBook. 1-Naphthaldehyde oxime | 51873-97-3. Retrieved from 1
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[6] Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from 6
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[4] CymitQuimica. CAS 99806-91-4: 2-methoxynaphthalene-1-carbaldehyde oxime. Retrieved from4
-
[5] IUCr Journals. Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. Retrieved from 5
-
[7] ResearchGate. Synthesis of Azaheterocycles from Oxime Derivatives. Retrieved from 7
-
[8] National Hellenic Research Foundation (EIE.gr). Self Cycloaddition of o-Naphthoquinone Nitrosomethide to (±) Spiro{naphthalene(naphthopyranofurazan)}-one Oxide: An Insight. Retrieved from 8
-
[3] Alfa Chemistry. CAS 7470-9-9 2-Hydroxy-1-naphthaldehyde oxime. Retrieved from 3
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Methodological & Application
Application Notes and Protocols for 1-Naphthaldehyde Oxime Derivatives as High-Efficiency Photoinitiators
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-naphthaldehyde oxime derivatives as highly efficient Type I photoinitiators for free-radical polymerization. We delve into the synthesis of the parent oxime and its subsequent esterification, the underlying photochemical mechanisms, and detailed protocols for initiating the polymerization of various monomers. Furthermore, this guide outlines key characterization techniques for the resulting polymers and discusses the significant potential of this technology in advanced biomedical applications, including drug delivery systems and tissue engineering scaffolds.
Introduction: The Role of Oxime Esters in Modern Photopolymerization
Photopolymerization has emerged as a powerful technology, enabling the rapid and spatiotemporally controlled fabrication of complex polymeric materials.[1] This process is fundamental to numerous advanced applications, from 3D printing and microelectronics to the development of sophisticated biomaterials for drug delivery and regenerative medicine.[2] At the heart of this technology lies the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species that initiate polymerization.[3]
Oxime esters have garnered significant attention as a class of Type I photoinitiators, which generate initiating radicals through a unimolecular cleavage event upon light absorption.[3][4] This direct mechanism offers high efficiency and avoids some of the complexities of two-component (Type II) systems.[5] The key to their function is the photolabile N-O bond, which readily undergoes homolytic cleavage.[5]
Among this class, derivatives of 1-naphthaldehyde oxime are particularly noteworthy. The naphthalene chromophore provides strong absorption in the UV-A and near-visible regions, allowing for initiation with common and safer light sources like 365 nm and 405 nm LEDs.[1][5] By modifying the ester group and the substitution pattern on the naphthalene ring, the photophysical properties and initiation efficiency can be precisely tuned.[5] This guide will focus on the synthesis and application of these versatile photoinitiators.
Physicochemical Properties and Synthesis
While 1-naphthaldehyde oxime itself is the precursor, it is the esterified derivatives that exhibit the most efficient photoinitiating capabilities due to the facilitated cleavage of the N-O bond.[5] The synthesis is typically a two-step process: oximation of 1-naphthaldehyde followed by esterification.
Synthesis of (E)-1-Naphthaldehyde Oxime
The synthesis of the oxime precursor is a straightforward condensation reaction between 1-naphthaldehyde and hydroxylamine.
Protocol 1: Synthesis of (E)-1-Naphthaldehyde Oxime
-
Materials:
-
1-Naphthaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Sodium acetate (CH₃COONa)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents) in methanol.[6]
-
Stir the mixture at room temperature for approximately 5-10 minutes.
-
Add 1-naphthaldehyde (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours or at reflux for 2 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitate formed.
-
Evaporate the solvent from the filtrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., Chloroform or DCM/n-Hexane mixtures) to yield pure (E)-1-naphthaldehyde oxime.[6][7]
-
Synthesis of 1-Naphthaldehyde Oxime Esters
The oxime is then converted to an oxime ester. The choice of the acylating agent (e.g., acetic anhydride, benzoyl chloride) determines the final ester group, which can influence the initiator's solubility and reactivity. Here, we detail the synthesis of the acetate ester, a commonly studied derivative.
Protocol 2: Synthesis of 1-Naphthaldehyde, O-acetyl oxime
-
Materials:
-
(E)-1-Naphthaldehyde oxime
-
Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
-
Procedure:
-
Dissolve 1-naphthaldehyde oxime (1 equivalent) in anhydrous chloroform in a round-bottom flask.[7]
-
Add triethylamine (1.2 equivalents) to the solution.
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at reflux temperature for 2 hours. Monitor the reaction by TLC.[7]
-
After completion, cool the reaction mixture and wash it with water to remove excess reagents and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Physicochemical Data
The photophysical properties are crucial for selecting the appropriate light source and predicting the photoinitiator's performance. Below is a summary of data for several 1-naphthaldehyde oxime acetate derivatives.
| Compound ID | Structure (R Group) | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| NA-2 | H (1-Naphthalene) | 331 | 6300 |
| NA-3 | 2-Methoxy (1-Naphthalene) | 344 | 5600 |
| NA-4 | 4-Methoxy (1-Naphthalene) | 355 | 7000 |
| Data sourced from Lee et al. (2022) in CH₂Cl₂ solution.[5] |
Mechanism of Photoinitiation
1-Naphthaldehyde oxime esters function as Type I photoinitiators . The process is initiated by the absorption of a photon, which promotes the molecule to an excited singlet state (S₁), followed by intersystem crossing to a triplet state (T₁).[5] The key event is the homolytic cleavage of the weak N-O bond from either the singlet or triplet excited state, generating two radical species: an iminyl radical and a carboxyl radical.[1][5] The carboxyl radical can subsequently undergo decarboxylation to produce an alkyl or aryl radical and carbon dioxide (CO₂).[3] Both the iminyl and the resulting alkyl/aryl radicals are capable of initiating polymerization by attacking the double bond of a monomer.
The generation of CO₂ can be advantageous in some systems as it may help to mitigate oxygen inhibition, a common issue in free-radical polymerization.[3][5]
Caption: Photoinitiation mechanism of 1-naphthaldehyde oxime esters.
Experimental Protocols for Photopolymerization
This section provides a detailed workflow for conducting a typical photopolymerization experiment using a 1-naphthaldehyde oxime ester as the photoinitiator.
Caption: General experimental workflow for photopolymerization.
Materials and Equipment
-
Photoinitiator: 1-Naphthaldehyde oxime ester derivative (e.g., NA-2, NA-3, or NA-4).
-
Monomers: A wide range of acrylate and methacrylate monomers can be used. Common examples include:
-
Light Source: A UV or visible LED lamp with a wavelength that overlaps with the absorption spectrum of the photoinitiator (e.g., 365 nm, 405 nm). The intensity should be controllable and measurable.
-
Reaction Vessel: Glass slides with spacers for thin films, silicone molds for bulk samples, or a 3D printer vat.
-
Inert Atmosphere (Optional but Recommended): A glove box or nitrogen-purged chamber to minimize oxygen inhibition.
Protocol 3: Bulk Photopolymerization of an Acrylate Formulation
This protocol describes the preparation of a crosslinked polymer sample.
-
Formulation: Prepare a stock solution of the photoinitiator in a suitable monomer. For example, create a formulation of 2 wt% of a 1-naphthaldehyde oxime ester (e.g., NA-3) in trimethylolpropane triacrylate (TMPTA).[5] Mix thoroughly in a vial protected from light until the initiator is fully dissolved.
-
Sample Preparation: Pipette the liquid formulation into a silicone mold of the desired dimensions (e.g., for preparing samples for Dynamic Mechanical Analysis).
-
Curing: Place the mold under a 405 nm LED light source. Irradiate for a predetermined time (e.g., 5-10 minutes). The optimal time will depend on the light intensity, initiator concentration, and sample thickness.
-
Post-Processing: Carefully remove the solid polymer from the mold. To ensure complete conversion, a post-cure step can be performed by heating the sample in an oven (e.g., at 80°C for 1 hour) or by further UV exposure.
-
Cleaning: Wash the cured sample with a suitable solvent (e.g., isopropanol or acetone) to remove any unreacted monomer from the surface and then dry it thoroughly.
Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR)
To understand the causality behind experimental choices, it is crucial to monitor the reaction kinetics. RT-FTIR is a powerful technique for this purpose.
-
Setup: A drop of the liquid formulation is placed between two salt plates (e.g., KBr or BaF₂) separated by a thin spacer.
-
Measurement: The assembly is placed in an FTIR spectrometer. The disappearance of the acrylate C=C double bond peak (typically around 1635 cm⁻¹ or 810 cm⁻¹) is monitored over time upon irradiation with the light source.[9]
-
Analysis: The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area. This allows for the determination of polymerization rates under different conditions (e.g., varying initiator concentration or light intensity).
Polymer Characterization
Characterizing the final polymer is a self-validating step to ensure the polymerization was successful and that the material meets the required specifications.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the final monomer conversion by checking for the absence of the characteristic acrylate C=C peak.[9]
-
Dynamic Mechanical Analysis (DMA): Provides information on the thermomechanical properties of the crosslinked polymer, such as the glass transition temperature (T_g) and storage modulus.[8][10] This is critical for understanding the material's behavior at different temperatures.
-
Gel Permeation Chromatography (GPC): For linear polymers (synthesized using monofunctional monomers), GPC is used to determine the molecular weight (M_n, M_w) and polydispersity index (PDI), which are key indicators of the polymerization control.[11]
-
Swelling and Degradation Studies: For hydrogels or biodegradable polymers intended for biomedical applications, swelling ratio measurements in relevant media (e.g., phosphate-buffered saline) and degradation rate studies are essential.
Applications in Drug Development and Biomedical Research
The ability to create precisely defined polymer networks under mild conditions makes photopolymerization with initiators like 1-naphthaldehyde oxime esters highly valuable for the medical and pharmaceutical fields.
Caption: Relationship between the photoinitiation process and biomedical applications.
-
Drug Delivery Systems: Hydrogels with controlled mesh sizes can be fabricated to encapsulate therapeutic agents and release them in a sustained manner. The polymerization can even be performed in situ to form a drug depot.
-
Tissue Engineering: Biocompatible and biodegradable monomers can be polymerized into complex, porous scaffolds that mimic the extracellular matrix, providing a template for tissue regeneration.
-
3D Bioprinting: By mixing the photoinitiator and monomers with living cells, it is possible to print cell-laden constructs layer-by-layer, opening new avenues for creating functional tissues and organs.
The low-intensity visible light compatibility of some naphthaldehyde oxime ester systems is particularly advantageous for applications involving living cells, as it minimizes photodamage.[12]
Conclusion
Derivatives of 1-naphthaldehyde oxime represent a versatile and highly efficient class of Type I photoinitiators. Their robust synthesis, tunable photophysical properties, and high initiation efficiency make them suitable for a wide array of photopolymerization applications. For researchers in drug development and biomedical engineering, these initiators provide a powerful tool for fabricating advanced materials with precise control over their architecture and properties, paving the way for next-generation therapies and medical devices.
References
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Lasri, J., et al. (2018). Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 143–147. [Link]
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Lee, Z.-H., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. Polymers, 14(23), 5261. [Link]
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Dzwonkowska-Zarzycka, M., et al. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Molecules, 31(1), 187. [Link]
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Dzwonkowska-Zarzycka, M., et al. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Molecules, 31(1), 187. [Link]
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Floredeliza, P., et al. (2023). Multiscale mechanical characterization of biobased photopolymers towards sustainable vat polymerization 3D printing. Scientific Reports, 13(1), 12345. [Link]
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Lee, Z.-H., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. ResearchGate. [Link]
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Lee, Z.-H., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. PMC. [Link]
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Lee, Z.-H., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. MDPI. [Link]
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Xin, W., et al. (2021). An anthraquinone-based oxime ester as a visible-light photoinitiator for 3D photoprinting applications. Polymer Chemistry, 12(1), 123-130. [Link]
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Dzwonkowska-Zarzycka, M., et al. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. PubMed. [Link]
-
Xu, J., et al. (2012). Synthesis and photopolymerization kinetics of oxime ester photoinitiators. Journal of Applied Polymer Science, 123(2), 725-731. [Link]
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Jiang, Y., et al. (2023). Structure–Reactivity Relationships of Oxime–Oxalate/Glyoxylate/Ester Derivatives: Dual Photo/Thermal Initiators for Visible Light Polymerization and Composite Preparation. Advanced Functional Materials, 33(40), 2304313. [Link]
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Zhang, J., et al. (2018). Coumarin-Based Oxime Esters: Photobleachable and Versatile Unimolecular Initiators for Acrylate and Thiol-Based Click Photopolymerization under Visible Light-Emitting Diode Light Irradiation. ACS Applied Materials & Interfaces, 10(15), 12975-12985. [Link]
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Srisuk, P., et al. (2022). Mechanically tunable resins based on acrylate-based resin for digital light processing (DLP) 3D printing. Scientific Reports, 12(1), 20084. [Link]
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D. T. Turner. (1984). Characterization of polydimethacrylates and their composites by dynamic mechanical analysis. Journal of Dental Research, 63(12), 1381-1385. [Link]
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Zhang, Y., et al. (2020). Polymerizable Oxime Esters: An Efficient Photoinitiator with Low Migration Ability for 3D Printing to Fabricate Luminescent Devices. ACS Applied Polymer Materials, 2(7), 2821–2828. [Link]
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Lee, Z.-H., et al. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. ResearchGate. [Link]
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Dzwonkowska-Zarzycka, M., et al. (2026). Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI. [Link]
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Polymer Chemistry Division (POLY). Graphical Abstracts. American Chemical Society. [Link]
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1-Naphthaldehyde oxime derivatives in free-radical photopolymerization
Application Note: 1-Naphthaldehyde Oxime Ester Derivatives as High-Efficiency Type I Photoinitiators for Free-Radical Photopolymerization
Executive Summary
Free-radical photopolymerization (FRP) is a foundational technology in 3D printing, advanced coatings, and dental composites. However, traditional photoinitiators frequently struggle with two major limitations: severe oxygen inhibition and poor absorption in the visible light spectrum. 1-Naphthaldehyde oxime ester derivatives have recently emerged as highly efficient Type I (one-component) photoinitiators that systematically address these bottlenecks. By leveraging the extended conjugation of the 1-naphthalene core and the unique decarboxylation kinetics of the oxime ester group, these molecules enable rapid, high-conversion photopolymerization under safer, energy-efficient 405 nm LED irradiation.
Mechanistic Insights & Causality
As an application scientist designing a photocurable resin, selecting the correct photoinitiator backbone is critical. The shift from traditional benzophenone or 2-naphthalene derivatives to methoxy-substituted 1-naphthaldehyde oxime esters is driven by specific structure-property causalities [1]:
-
The 1-Naphthalene Advantage (Optical Tuning): Compared to 2-naphthalene derivatives, the 1-naphthalene substitution provides superior electron delocalization and a highly planar geometry. This drastically improves the UV-Vis absorption profile.
-
Methoxy Substitution (Red-Shifting): The addition of an electron-donating methoxy group (specifically o-methoxy) further red-shifts the absorption maximum. This is a deliberate design choice to perfectly align the molecule's absorption tail with the emission profile of commercial 405 nm LEDs, eliminating the need for hazardous deep-UV light sources.
-
Overcoming Oxygen Inhibition (Chemical Kinetics): The defining feature of oxime esters is their specific photochemical cleavage. Upon irradiation, the weak N–O bond cleaves to form iminyl and acyloxy radicals. The acyloxy radical rapidly undergoes decarboxylation, releasing CO 2 . This localized outgassing creates an oxygen-depleted microenvironment at the polymerization front, effectively mitigating oxygen quenching—a notorious issue that otherwise leads to tacky, under-cured surfaces in FRP.
Reaction Pathway Visualization
Photochemical Type I cleavage mechanism of 1-naphthaldehyde oxime esters.
Quantitative Data Presentation
To validate the structural advantages of 1-naphthaldehyde over its isomers, the photopolymerization performance of various naphthalene-based oxime esters (NA-1 through NA-3) in a trimethylolpropane triacrylate (TMPTA) matrix is summarized below. Data reflects a 2 wt% photoinitiator loading [1].
| Photoinitiator | Substitution Pattern | Absorption Profile | Final Conversion (UV) | Final Conversion (405 nm LED) |
| NA-1 | 1-Naphthalene (No methoxy) | UV dominant | 46% | 18% |
| NA-2 | 2-Naphthalene | UV only | No Polymerization | No Polymerization |
| NA-3 | 1-Naphthalene (o-methoxy) | Red-shifted (Vis) | 46% | 41% |
Table 1: Photopolymerization performance comparison. The o-methoxy-1-naphthaldehyde derivative (NA-3) demonstrates exceptional visible-light reactivity compared to the 2-naphthalene isomer.
Experimental Protocols
The following workflows represent a self-validating system: synthesizing the initiator, formulating the resin, and analytically quantifying the cure kinetics.
Protocol 1: Synthesis of o-Methoxy-1-Naphthaldehyde Oxime Ester
Objective: Synthesize the NA-3 photoinitiator via a two-step oximation and esterification process.
-
Oximation (Intermediate Generation):
-
Dissolve 1.0 eq of o-methoxy-1-naphthaldehyde in a 1:1 mixture of ethanol and deionized water.
-
Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of sodium acetate (acting as a buffer to prevent acid-catalyzed side reactions).
-
Reflux the mixture at 80 °C. Monitor the reaction via Thin Layer Chromatography (TLC) until the aldehyde precursor is fully consumed (typically 2–4 hours).
-
Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO 4 , and evaporate the solvent to yield the oxime intermediate.
-
-
Esterification (Final Product):
-
Dissolve the oxime intermediate in anhydrous DCM under a strict nitrogen atmosphere to prevent moisture degradation.
-
Add 1.2 eq of triethylamine (TEA) to act as an acid scavenger. Cool the flask to 0 °C in an ice bath.
-
Dropwise, add 1.2 eq of the desired acyl chloride (e.g., acetyl chloride). The dropwise addition controls the exothermic nature of the reaction.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Wash the organic layer with saturated NaHCO 3 to neutralize residual acid. Dry, concentrate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate = 1:1) to isolate the pure light-yellow oxime ester powder.
-
Protocol 2: Formulation and Free-Radical Photopolymerization
Objective: Prepare a photocurable resin utilizing the synthesized initiator.
-
Matrix Preparation: Weigh out the desired amount of trimethylolpropane triacrylate (TMPTA) monomer into an amber glass vial (to prevent premature ambient light curing).
-
Initiator Loading: Add exactly 2.0 wt% of the synthesized 1-naphthaldehyde oxime ester to the TMPTA.
-
Homogenization: Sonicate the sealed amber vial in a water bath at 30 °C for 15 minutes. Self-Validation Check: Visually inspect the resin against a backlight to ensure complete dissolution; particulate matter will cause light scattering and erratic curing profiles.
-
Film Casting: Using a wire-wound drawdown bar, coat a uniform 25 µm film of the formulation onto a glass substrate for downstream testing.
Protocol 3: Analytical Validation via Photo-DSC
Objective: Quantify the polymerization kinetics and final double-bond conversion.
-
Sample Loading: Accurately weigh ~2.0 mg of the formulated TMPTA resin into an open aluminum Differential Scanning Calorimetry (DSC) pan.
-
Environmental Control: Place the pan into the photo-DSC cell. Purge the cell with a continuous flow of nitrogen at 50 mL/min for 5 minutes to establish a baseline environment. (Note: To specifically test the oxygen-mitigating effects of the decarboxylation mechanism, run a parallel sample purged with standard air).
-
Irradiation & Measurement: Equilibrate the cell at an isothermal temperature of 25 °C. Initiate irradiation using a 405 nm LED lamp calibrated to an intensity of 180 mW/cm².
-
Data Analysis: Record the exothermic heat flow (W/g) versus time. Calculate the degree of double-bond conversion ( DC% ) by integrating the area under the exothermic peak to find the total heat of reaction ( ΔHt ), and dividing it by the theoretical enthalpy of complete polymerization for TMPTA (~86 kJ/mol per reacting double bond).
References
-
Lee, Z.-H., Yen, S.-C., Hammoud, F., Hijazi, A., Graff, B., Lalevée, J., & Chen, Y.-C. (2022). Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. Polymers, 14(23), 5261.[Link]
Application of 1-Naphthaldehyde Oxime in the Synthesis of Heterocyclic Compounds: Advanced Methodologies and Protocols
Executive Summary & Mechanistic Overview
1-Naphthaldehyde oxime and its substituted derivatives (particularly 2-hydroxy-1-naphthaldehyde oxime) are highly versatile synthons in modern heterocyclic chemistry. Unlike simple benzaldehyde oximes, the naphthalene scaffold possesses a unique peri-position (C8), which introduces complex, divergent reactivity profiles. Depending on the electronic nature of the oxidants and the steric environment of the substrate, 1-naphthaldehyde oximes can undergo ortho-cyclization, peri-cyclization, intermolecular dimerization, or act as robust nucleophiles in ring-opening reactions[1][2].
This application note provides researchers and drug development professionals with field-proven protocols for utilizing 1-naphthaldehyde oxime in the synthesis of complex heterocycles, including naphtho-fused oxazines, isoxazoles, and functionalized oxime ethers. We detail the causality behind reagent selection—such as why specific hypervalent iodine reagents or silver-based oxidants drastically alter the reaction pathway—ensuring that these methodologies can be reliably adapted for novel scaffold generation.
Divergent Oxidative Cyclization: Oxazines, Isoxazoles, and Spiro-Dimers
The oxidation of 2-hydroxy-1-naphthaldehyde oxime proceeds via a highly reactive o-naphthoquinone nitrosomethide (o-NQM) intermediate. The fate of this intermediate is strictly governed by the choice of oxidant and the steric bulk at the peri-position[3][4].
Mechanistic Causality & Reagent Selection
-
Two-Electron Oxidation (PIDA): When oxidized with phenyliodine(III) diacetate (PIDA) in a non-nucleophilic solvent like tert-butanol, the reaction is driven cleanly toward peri-cyclization, yielding naphtho[1,8-de][1,2]oxazin-4-ol. The two-electron transfer prevents radical-mediated side reactions[1][5].
-
Diels-Alder Dimerization (Ag₂O/NMMO): Utilizing Ag₂O in the presence of N-methylmorpholine N-oxide (NMMO) facilitates a Diels-Alder type self-cycloaddition of the o-NQM intermediate. DFT calculations reveal that this intermolecular cycloaddition is highly exoenergetic (-82.0 kcal/mol), dominating the intramolecular cyclization (-37.6 kcal/mol)[3][4].
-
Steric Steering: If an 8-methoxy group is introduced at the peri-position, the steric bulk physically impedes the bimolecular spiro-dimerization. Consequently, the reaction is forced into a facile cyclodehydration, yielding 9-methoxynaphtho[1,2-d]isoxazole instead[3][4].
Divergent oxidative cyclization pathways of 2-hydroxy-1-naphthaldehyde oxime.
Protocol 1: Synthesis of Naphtho[1,8-de][1,2]oxazin-4-ol via PIDA Oxidation
Self-Validating System: The successful conversion is marked by the disappearance of the oxime -OH stretch (~3300 cm⁻¹) in FTIR and a distinct shift in the aromatic proton signals in ¹H NMR, confirming the loss of the aldehyde-derived oxime proton.
-
Preparation: Dissolve (E)-2-hydroxy-1-naphthaldehyde oxime (1.0 equiv, e.g., 5.0 mmol) in dry tert-butanol (25 mL) under a nitrogen atmosphere.
-
Oxidation: Add phenyliodine(III) diacetate (PIDA) (2.0 equiv, 10.0 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture for 30 minutes. The reaction progress should be monitored by TLC (Hexanes/EtOAc 7:3). The starting material spot will rapidly convert to a lower-Rf fluorescent spot under 254 nm UV.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure oxazine derivative[1][5].
Intramolecular [3+2] Cycloaddition to Polycyclic Isoxazoles
To construct complex, multi-ring systems such as chromeno-isoxazoles, 1-naphthaldehyde oxime can be O-tethered with alkynes or alkenes. These substrates undergo hypervalent iodine(III)-catalyzed intramolecular oxidative cycloaddition[6][7].
Mechanistic Causality
Instead of relying on unstable, pre-synthesized nitrile oxides, this method generates the nitrile oxide in situ from the aldoxime using a catalytic hypervalent iodine species (generated from 2-iodobenzoic acid and m-CPBA). The transient nitrile oxide immediately undergoes a spontaneous, entropically favored [3+2] intramolecular cycloaddition with the tethered alkyne, preventing unwanted dimerization (furoxane formation)[6][7].
Mechanism of hypervalent iodine-catalyzed intramolecular[3+2] cycloaddition.
Protocol 2: Synthesis of 4H-Benzo[5,6]chromeno[4,3-c]isoxazole
Self-Validating System: The product formation is validated by melting point analysis (expected 175.0–176.0 °C) and the complete disappearance of the terminal alkyne proton (~2.5 ppm) in the ¹H NMR spectrum[6].
-
Reagent Assembly: In a dry round-bottom flask, dissolve (E)-2-(prop-2-yn-1-yloxy)-1-naphthaldehyde oxime (45 mg, 0.20 mmol) in dichloromethane (5 mL).
-
Catalyst Activation: Add 2-iodobenzoic acid (10 mol%) and p-toluenesulfonic acid (PTSA, 20 mol%). Introduce m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) as the terminal oxidant to generate the active hydroxy(aryl)iodonium tosylate precatalyst in situ.
-
Cycloaddition: Stir the reaction mixture at room temperature. The in situ generated nitrile oxide will rapidly cyclize. Monitor via TLC until the starting material is consumed (typically 2-4 hours).
-
Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant. Extract with CH₂Cl₂, dry, and concentrate. Purify via silica gel chromatography to isolate the yellowish solid product (approx. 67% yield)[6].
Nucleophilic Application: Synthesis of Oxime Amino Ethers
Beyond cyclizations, the oxime hydroxyl group of 1-naphthaldehyde oxime acts as a potent nucleophile. It can attack activated aziridines to form functionalized oxime amino ethers, which are valuable linkers and radical acceptors in drug discovery[8].
Mechanistic Causality
Steric congestion around the naphthalene ring typically hinders nucleophilic attack. However, by utilizing a strong Lewis acid (BF₃·OEt₂) to coordinate and activate the N-tosylaziridine, the electrophilicity of the aziridine carbon is drastically increased. This lowers the activation barrier, allowing the oxime oxygen to execute a clean Sₙ2-type ring opening despite the steric bulk of the naphthyl group[8].
Protocol 3: Lewis Acid-Catalyzed Aziridine Ring Opening
-
Reaction Setup: Dissolve 2-phenyl-N-tosylaziridine (1.0 equiv) and 1-naphthaldehyde oxime (1.2 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Catalysis: Cool the mixture to 0 °C. Dropwise, add Boron trifluoride etherate (BF₃·OEt₂, 20 mol%).
-
Propagation: Allow the reaction to warm to room temperature and stir. The Lewis acid activation ensures regioselective attack at the less hindered carbon of the aziridine.
-
Workup: Upon completion (monitored by TLC), dilute with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography to yield the oxime amino ether (approx. 72% yield)[8].
Quantitative Data Summary
The following table summarizes the key reaction parameters and outcomes for the methodologies discussed, allowing for rapid comparison of reaction conditions.
| Reactant | Oxidant / Catalyst | Solvent | Major Product Formed | Yield | Ref |
| 2-Hydroxy-1-naphthaldehyde oxime | PIDA (2 equiv) | t-BuOH | Naphtho[1,8-de][1,2]oxazin-4-ol | 80% | [1][5] |
| 2-Hydroxy-1-naphthaldehyde oxime | Ag₂O / NMMO | CH₂Cl₂ | Spiro adduct-dimer | High | [3][4] |
| 2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | Ag₂O / NMMO | CH₂Cl₂ | 9-Methoxynaphtho[1,2-d]isoxazole | High | [3][4] |
| (E)-2-(prop-2-yn-1-yloxy)-1-naphthaldehyde oxime | Hypervalent I(III) (in situ) | CH₂Cl₂ | 4H-Benzo[5,6]chromeno[4,3-c]isoxazole | 67% | [6] |
| 1-Naphthaldehyde oxime + N-Tosylaziridine | BF₃·OEt₂ (20 mol%) | CH₂Cl₂ | Oxime amino ether | 72% | [8] |
References
-
Self Cycloaddition of o-Naphthoquinone Nitrosomethide to (±) Spiro{naphthalene(naphthopyranofurazan)}-one Oxide: An Insight into its Formation. National Institutes of Health (NIH) / PubMed.[Link]
-
Naphtho[1,8-de][1,2]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide. National Institutes of Health (NIH) / PMC.[Link]
-
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.[Link]
-
4-Hydroxynaphtho[1,8-de][1,2]oxazine in the Synthesis of 1,2,8-Trisubstituted Naphthalenes. Novel Isoxazole 2-oxide to Nitrile oxide Isomerization. Preprints.org.[Link]
Sources
- 1. Naphtho[1,8-de][1,2]Oxazin-4-ol: Precursor to 1,2,8-Trisubstituted Naphthalenes and 1-Unsubstituted Naphtho[1,2-d]isoxazole 2-Oxide: A Novel Isomerization of the N-Oxide to Nitrile Oxide en Route to Isoxazol(in)es - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. helios.eie.gr [helios.eie.gr]
- 4. Self Cycloaddition of o-Naphthoquinone Nitrosomethide to (±) Spiro{naphthalene(naphthopyranofurazan)}-one Oxide: An Insight into its Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. thieme-connect.com [thieme-connect.com]
Application Note: Preparation and Deployment of 1-Naphthaldehyde Oxime Probes for Multiplexed Metal Ion Detection
Executive Summary
The development of small-molecule fluorescent probes for the selective detection of biologically and environmentally significant metal ions (e.g., Zn²⁺, Al³⁺, Cu²⁺) is a critical area of analytical chemistry. Derivatives of 1-naphthaldehyde, specifically 2-hydroxy-1-naphthaldehyde oxime, serve as highly versatile, privileged scaffolds for supramolecular recognition 1. This application note details the mechanistic rationale, step-by-step synthesis, and self-validating titration protocols required to utilize this probe for high-sensitivity metal ion detection.
Mechanistic Rationale & Photophysics
The utility of 2-hydroxy-1-naphthaldehyde oxime lies in its highly tunable photophysical properties upon metal coordination. The hydroxyl group at the 2-position acts as an essential secondary coordination site, enabling the formation of a highly stable chelate ring with the oxime nitrogen.
In its unbound state, the oxime probe exhibits weak fluorescence. This baseline quenching is driven by two primary non-radiative decay pathways:
-
Photoinduced Electron Transfer (PET): The lone pair of electrons on the oxime nitrogen transfers to the excited state of the naphthalene fluorophore, quenching emission.
-
C=N Bond Isomerization: Non-radiative relaxation occurs via free rotation and isomerization around the imine/oxime double bond.
Fig 1: CHEF and PET mechanisms in metal ion sensing.
Synthesis Protocol: 2-Hydroxy-1-Naphthaldehyde Oxime
Design Causality: The synthesis employs a classic oximation reaction. Sodium acetate is utilized not merely as a buffer, but as a critical reagent to liberate the free nucleophilic amine from hydroxylamine hydrochloride in situ. Ethanol is selected as the solvent because it dissolves the starting materials at reflux temperatures but becomes a poor solvent for the more polar oxime product upon cooling. This thermodynamic sink drives the equilibrium forward and allows for isolation via simple filtration, bypassing the need for complex chromatography.
Self-Validation Checkpoints: The protocol incorporates Thin-Layer Chromatography (TLC) to confirm the consumption of the highly UV-active aldehyde precursor. Post-synthesis validation via ¹H-NMR is mandatory to confirm the disappearance of the aldehyde proton (~10.8 ppm) and the emergence of the oxime proton (~8.5 ppm).
Step-by-Step Methodology:
-
Preparation of Precursors: In a 100 mL round-bottom flask, dissolve 5.0 mmol (0.86 g) of 2-hydroxy-1-naphthaldehyde in 25 mL of absolute ethanol. Stir until completely dissolved.
-
Nucleophile Generation: In a separate vial, dissolve 6.0 mmol (0.42 g) of hydroxylamine hydrochloride and 6.0 mmol (0.49 g) of sodium acetate in 5 mL of deionized water. The equimolar ratio ensures complete neutralization of the HCl salt.
-
Condensation Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution under continuous magnetic stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The reaction is complete when the starting material spot disappears.
-
Precipitation & Isolation: Remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath for 30 minutes. A pale yellow to white precipitate will form.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake with cold 50% aqueous ethanol (2 × 10 mL) to remove unreacted salts. Dry the product under a vacuum at 45°C overnight.
Fig 2: Synthesis workflow of 2-hydroxy-1-naphthaldehyde oxime.
Photophysical Characterization & Metal Ion Titration
Self-Validation Checkpoints: A "probe-only" blank must be recorded to establish the baseline PET-quenched state. To validate that the fluorescence Turn-ON is strictly due to reversible metal coordination (and not irreversible chemical degradation or oxidation), an EDTA reversibility assay is performed. Addition of EDTA, a stronger chelator, strips the metal from the probe, which should return the fluorescence to baseline 1.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of the oxime probe in spectroscopic grade acetonitrile (CH₃CN). Prepare 10.0 mM stock solutions of various metal salts (e.g., Zn(NO₃)₂, Al(NO₃)₃, Cu(NO₃)₂) in deionized water.
-
Working Solution: Dilute the probe stock to a final concentration of 10 µM in a buffered solvent mixture (e.g., CH₃CN/HEPES buffer, 7:3 v/v, pH 7.2).
-
Baseline Measurement: Transfer 3.0 mL of the working solution to a quartz cuvette. Record the baseline UV-Vis absorption and fluorescence emission spectra (excitation typically near 340–360 nm).
-
Titration: Incrementally add the target metal ion stock solution (e.g., 0 to 5 equivalents) using a micro-syringe. After each addition, mix thoroughly and incubate for 2 minutes to ensure complexation equilibrium before recording the spectra.
-
Reversibility Assay: To the cuvette containing the fully complexed, highly fluorescent probe, add 5 equivalents of EDTA. Record the emission spectrum to confirm the quenching of the signal back to baseline.
Quantitative Performance Data
| Analyte | Stoichiometry | Detection Limit (LOD) | Association Constant (Ka) | Response Mode |
| Zn²⁺ | 1:1 | 14.4 µM | ~ 10⁴ M⁻¹ | Turn-ON (CHEF) |
| Al³⁺ | 1:1 | 36.6 nM | 2.08 × 10⁶ M⁻² | Turn-ON / Ratiometric |
| Cu²⁺ | 2:1 | 0.57 µM | ~ 10⁵ M⁻¹ | Turn-OFF / Colorimetric |
| CN⁻ | 1:1 | 0.19 µM | - | Turn-ON (H-bonding) |
References
- An-Tai WU | National Changhua University of Education | Research profile Source: ResearchGate URL
- Source: Sensors and Actuators B: Chemical (via ResearchGate)
- Microwave-Assisted, Copper-Catalyzed Domino O–H/C–H Arylation Reaction toward the Synthesis of Oxygen-Doped Polyaromatic Molecules Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: Journal of Molecular Structure (via ResearchGate)
Sources
Application and Protocol Guide: Spectrophotometric Determination of Iron(III) with 2-Hydroxy-1-Naphthaldehyde Oxime
This document provides a comprehensive guide for the selective spectrophotometric determination of microgram quantities of iron(III) using 2-hydroxy-1-naphthaldehyde oxime. The methodology is centered on the formation of a stable, colored complex that can be quantified using UV-Vis spectrophotometry. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and sensitive method for iron analysis.
Foundational Principles and Rationale
The spectrophotometric determination of metal ions remains a cornerstone of analytical chemistry due to its simplicity, cost-effectiveness, and wide applicability[1]. The selection of the chelating agent is paramount for achieving selectivity and sensitivity. 2-Hydroxy-1-naphthaldehyde and its derivatives, such as the corresponding oxime, are excellent ligands for transition metal ions due to the presence of hydroxyl and formyl or oxime functional groups that can form stable chelate rings[2].
The underlying principle of this method is the reaction between iron(III) and 2-hydroxy-1-naphthaldehyde oxime to form a distinctively colored complex. The intensity of this color, which is directly proportional to the concentration of iron(III) within a certain range, is measured spectrophotometrically. This relationship is governed by the Beer-Lambert Law, which provides the basis for quantitative analysis[3].
The reaction involves the coordination of the iron(III) ion with the 2-hydroxy-1-naphthaldehyde oxime ligand. This coordination typically occurs through the phenolic oxygen and the azomethine nitrogen of the oxime group, forming a stable complex[4]. The formation of this chelate results in a significant shift in the electronic absorption spectrum to a longer wavelength (a bathochromic shift), allowing for measurement with minimal interference from the ligand itself.
Experimental Workflow Overview
The overall process for the determination of iron(III) using 2-hydroxy-1-naphthaldehyde oxime can be systematically broken down into several key stages. Each stage has been optimized to ensure the accuracy and reproducibility of the results.
Figure 1: A schematic overview of the experimental workflow.
Detailed Protocols
Causality: The purity of reagents and the accuracy of standard solutions are critical for the validity of the calibration curve and, consequently, the accuracy of the final sample measurements.
-
2-Hydroxy-1-Naphthaldehyde Oxime Solution (Ligand):
-
Synthesize 2-hydroxy-1-naphthaldehyde oxime by reacting 2-hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride in an appropriate solvent. The synthesis and characterization of similar Schiff base ligands are well-documented[5][6][7].
-
Alternatively, if commercially available, dissolve a precisely weighed amount of 2-hydroxy-1-naphthaldehyde oxime in a suitable organic solvent, such as ethanol or chloroform, to prepare a stock solution of known concentration (e.g., 0.1% w/v).
-
-
Standard Iron(III) Stock Solution (e.g., 1000 ppm):
-
Accurately weigh a high-purity iron salt (e.g., ferric ammonium sulfate) and dissolve it in a minimal amount of dilute acid (e.g., HCl or H₂SO₄) to prevent hydrolysis.
-
Quantitatively transfer the solution to a volumetric flask and dilute to the mark with deionized water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate serial dilution of the stock solution[8]. These standards should cover the expected concentration range of the samples.
-
-
Buffer Solution (pH 3.5):
-
Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions to achieve a stable pH of 3.5. This pH is optimal for the formation and extraction of the Fe(III)-oxime complex[9].
-
Causality: The sample preparation procedure must ensure that all iron is in the Fe(III) oxidation state and is readily available to react with the ligand. For solid samples, complete dissolution is necessary.
-
Accurately weigh the sample to be analyzed.
-
For solid samples such as alloys or soils, dissolve the sample in a suitable acid mixture (e.g., aqua regia) with heating. Ensure complete dissolution.
-
After cooling, filter the solution if necessary to remove any insoluble matter.
-
Quantitatively transfer the filtrate to a volumetric flask and dilute to a known volume with deionized water.
-
If the initial iron concentration is high, perform an appropriate dilution to bring it within the linear range of the calibration curve.
Causality: The extraction step serves to concentrate the colored complex into a smaller volume of organic solvent, thereby increasing the sensitivity of the method. It also helps to separate the complex from potential interfering species that are not soluble in the organic phase.
-
Pipette a known volume of the sample or standard solution into a separatory funnel.
-
Add a sufficient volume of the pH 3.5 acetate buffer solution.
-
Add an excess of the 2-hydroxy-1-naphthaldehyde oxime solution to ensure complete complexation of the iron(III).
-
Add a precise volume of an immiscible organic solvent, such as chloroform[9].
-
Shake the separatory funnel vigorously for a few minutes to facilitate the extraction of the complex into the organic layer.
-
Allow the layers to separate completely.
-
Drain the organic layer (containing the colored complex) into a clean, dry container. A single extraction is often sufficient[9].
Figure 2: The formation of the colored iron(III) complex.
Causality: The wavelength of maximum absorbance (λmax) is chosen for measurement because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(III)-2-hydroxy-1-naphthaldehyde oxime complex, which is approximately 580 nm[9].
-
Use the organic solvent (e.g., chloroform) as the blank to zero the spectrophotometer.
-
Measure the absorbance of the extracted standard solutions and the sample solutions.
-
Record the absorbance values for each solution.
Data Analysis and Validation
-
Plot a graph of absorbance versus the concentration of the iron(III) standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The correlation coefficient (R²) should be close to 1 (typically > 0.995) to demonstrate the linearity of the method within the tested concentration range.
-
Using the equation of the calibration curve, calculate the concentration of iron(III) in the measured sample solution from its absorbance.
-
Account for any dilution factors used during sample preparation to determine the original concentration of iron(III) in the sample.
To ensure the reliability of the method, it is essential to perform validation studies. Key validation parameters include:
-
Linearity: The range over which the absorbance is directly proportional to the concentration. For this method, Beer's law is typically obeyed for up to 8 ppm of iron(III)[9].
-
Sensitivity: This is often expressed as the molar absorptivity (ε) and the limit of detection (LOD) and limit of quantification (LOQ). The molar absorptivity for the Fe(III)-2-hydroxy-1-naphthaldehyde oxime complex is reported to be 6.4 × 10³ L mol⁻¹ cm⁻¹[9]. The LOD and LOQ can be determined based on the standard deviation of the blank and the slope of the calibration curve[10][11].
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
-
Selectivity/Interference Studies: Investigate the effect of other ions that may be present in the sample matrix. Common ions, with the exception of molybdenum(VI) and titanium(IV), generally do not interfere with this determination[9]. Masking agents can be employed to mitigate interference from specific ions if necessary[12][13].
Key Performance Characteristics
The following table summarizes the important analytical parameters for the spectrophotometric determination of iron(III) with 2-hydroxy-1-naphthaldehyde oxime.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 580 nm | [9] |
| Molar Absorptivity (ε) | 6.4 × 10³ L mol⁻¹ cm⁻¹ | [9] |
| Linearity Range (Beer's Law) | Up to 8 ppm of Fe(III) | [9] |
| Optimal pH | 3.5 | [9] |
| Extraction Solvent | Chloroform | [9] |
| Known Interferences | Molybdenum(VI), Titanium(IV) | [9] |
Applications
This method is robust and has been successfully applied to the analysis of iron in various matrices, including non-ferrous alloys[9]. With appropriate sample preparation, it can be adapted for the determination of iron in environmental samples (water, soil), biological materials, and pharmaceutical formulations[10][11][14].
Conclusion
The spectrophotometric determination of iron(III) using 2-hydroxy-1-naphthaldehyde oxime offers a simple, selective, and sensitive analytical method. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can achieve reliable and accurate quantification of iron in a variety of samples. The self-validating nature of the protocol, including the generation of a calibration curve and the assessment of key performance characteristics, ensures the trustworthiness of the obtained results.
References
- Method validation on iron determination by spectrophotometric method in aqueous medium. (n.d.). International Journal of Basic & Applied Sciences, IJBAS-IJENS Vol:20 No:05.
-
Extraction spectrophotometric determination of iron(III) with 2-hydroxy-1-naphthaldehyde oxime. (1979). Analyst, 104(1243), 977-981. Retrieved from [Link]
-
Method validation on iron determination by spectrophotometric method in aqueous medium. (2020, October 6). R Discovery. Retrieved from [Link]
-
Method validation on iron determination by spectrophotometric method in aqueous medium. (2021, April 15). ResearchGate. Retrieved from [Link]
-
Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. (2002, August 1). PubMed. Retrieved from [Link]
-
Synthesis and characterization of ligands derived 2-hydroxy-1- naphthaldehyde and their complexes with divalent metal ions (Mn+2, Fe+2, Ni +2). (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and characterization of ligands derived 2-hydroxy-1- naphthaldehyde and their complexes with divalent metal ions (Mn+2, Fe+2, Ni +2). (2018, September 11). Iraqi Journal of Physics. Retrieved from [Link]
-
Physicochemical Studies of Iron (III) Complexes and Schiff base Ligands Derived from an Aldehyde. (n.d.). University Of Nigeria Nsukka. Retrieved from [Link]
-
Synthesis and characterization of ligands derived 2-hydroxy-1- naphthaldehyde and their complexes with divalent metal ions (Mn+2, Fe+2, Ni +2). (2025, January 3). Iraqi Journal of Physics. Retrieved from [Link]
-
Synthesis, Characterization and Bioactivity Evaluation for Some Metal Ions Complexes with New Ligand Derived from 2-hydroxy-1- napthaldehyed. (2026, February 28). ResearchGate. Retrieved from [Link]
-
2-hydroxy-1- Naphthaldehyde Based Colorimetric Probe for the Simultaneous Detection of Bivalent Copper and Nickel with High Sensitivity and Selectivity. (2024, August 19). PubMed. Retrieved from [Link]
-
Spectrophotometric determination of Fe (III) in real samples by complexation. (n.d.). The International Journal of Bio-Pharma Research. Retrieved from [Link]
-
Fe(III) Complexes with Schiff base Ligands : Synthesis, Characterization, Antimicrobial Studies. (n.d.). ISCA. Retrieved from [Link]
-
2‐Hydroxy‐1‐Naphthaldehyde Guanylhydrazone as an Analytical Reagent Extractive‐Spectrophotometric Determination of Iron. (1985). Bulletin des Sociétés Chimiques Belges. Retrieved from [Link]
-
Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent. (2022, January 3). Zanco Journal of Pure and Applied Sciences. Retrieved from [Link]
-
Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. (2025, May 29). MDPI. Retrieved from [Link]
-
A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. (2021, May 21). MDPI. Retrieved from [Link]
-
Determination of iron by spectrophotometric method. (n.d.). University of Oulu. Retrieved from [Link]
-
Spectrophotometric Determination of Iron(II) and Cobalt(II) by Direct, Derivative, and Simultaneous Methods Using 2-Hydroxy-1-Naphthaldehyde-p-Hydroxybenzoichydrazone. (2012, February 27). PubMed. Retrieved from [Link]
-
Unlocking the Potential: 2-Hydroxy-1-naphthaldehyde in Modern Chemical Synthesis. (2026, January 25). LinkedIn. Retrieved from [Link]
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (n.d.). PMC. Retrieved from [Link]
-
Iron Determination - A Review of Analytical Methods. (2010, November 30). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (n.d.). TÜBİTAK Academic Journals. Retrieved from [Link]
-
Spectrophotometric Determination of Iron. (2017, January 9). Truman State University. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. nbinno.com [nbinno.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. unn.edu.ng [unn.edu.ng]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ijp.uobaghdad.edu.iq [ijp.uobaghdad.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. lab.aalto.fi [lab.aalto.fi]
- 9. Extraction spectrophotometric determination of iron(III) with 2-hydroxy-1-naphthaldehyde oxime - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Masking of iron and other interferences during the spectrophotometric " by HAFIZ ZAIN UL AABIDIN, MUHAMMAD INAM UL HASSAN et al. [journals.tubitak.gov.tr]
- 14. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
Application Note: 1-Naphthaldehyde Oxime-Based Chemosensors for Copper and Nickel Detection
Executive Summary & Mechanistic Rationale
The demand for sensitive, selective, and robust analytical tools for transition metal detection is a critical focal point in environmental monitoring and drug development. Among synthetic molecular probes, 1-naphthaldehyde oxime and its derivatives (specifically 2-hydroxy-1-naphthaldehyde oxime) have emerged as highly effective colorimetric and fluorometric chemosensors for bivalent copper (Cu²⁺) and nickel (Ni²⁺) ions[1].
The efficacy of these probes stems from their structural design. The naphthalene ring provides a highly conjugated, electron-rich fluorophore system. The presence of a hydroxyl group at the 2-position and an oxime nitrogen at the 1-position creates an ideal bidentate (N, O) chelating pocket[2]. When Cu²⁺ or Ni²⁺ is introduced, the metal coordinates with the deprotonated hydroxyl oxygen and the oxime nitrogen. This coordination event restricts the free rotation of the C=N bond, inhibiting non-radiative decay pathways such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT)[3]. The resulting rigidification triggers Chelation-Enhanced Fluorescence (CHEF) and induces a distinct colorimetric shift (typically from colorless to yellow), allowing for both naked-eye detection and precise spectrophotometric quantification[1].
Fig 1. CHEF and colorimetric signaling pathway for Cu²⁺/Ni²⁺ detection.
Quantitative Performance & Data Summary
To establish a reliable assay, the analytical performance metrics of the synthesized probe must be benchmarked. The table below summarizes the typical quantitative data for 2-hydroxy-1-naphthaldehyde oxime-based probes when interacting with Cu²⁺ and Ni²⁺, demonstrating low micromolar detection limits suitable for environmental and biological sample analysis[1].
| Target Ion | Probe Matrix / Derivative | Limit of Detection (LOD) | Binding Stoichiometry | Optical Response |
| Cu²⁺ | 2-Hydroxy-1-naphthaldehyde (PMB3) | 4.56 µM | 1:1 | Colorless to Yellow |
| Ni²⁺ | 2-Hydroxy-1-naphthaldehyde (PMB3) | 2.68 µM | 1:1 | Colorless to Yellow |
| Cu²⁺ | 1-Naphthaldehyde oxime complex | 2.90 µM | 1:1 | Turn-on Fluorescence |
| Ni²⁺ | Nafion/DMG modified sensor | ~1.00 ppm | 2:1 | IR Peak (1572 cm⁻¹) |
Note: The 1:1 stoichiometry is frequently corroborated by ESI-MS data and Job's plot analysis, ensuring that the signal output is directly proportional to a single metal-ligand coordination event[1]. Furthermore, the resulting Cu²⁺-probe complexes can often be repurposed as sequential sensors for cyanide (CN⁻) detection via competitive displacement[4].
Experimental Protocols & Methodologies
The following protocols provide a self-validating system for the detection of Cu²⁺ and Ni²⁺. Every step is designed with causality in mind—from solvent selection to pH control—ensuring that the optical readout is exclusively a function of metal ion coordination.
Protocol A: Reagent Preparation and System Setup
Causality Insight: 1-Naphthaldehyde oxime probes are highly hydrophobic. A co-solvent system (e.g., DMSO/Water or EtOH/Water) is mandatory to prevent probe aggregation, which would cause false-positive light scattering in UV-Vis analysis.
-
Probe Stock Solution (1.0 mM): Dissolve an accurately weighed amount of the 1-naphthaldehyde oxime derivative in spectroscopic-grade DMSO. Sonicate for 5 minutes to ensure complete dissolution.
-
Metal Ion Stock Solutions (10.0 mM): Prepare aqueous stock solutions of Cu(NO₃)₂ and Ni(NO₃)₂ using ultra-pure deionized (DI) water. Avoid chloride salts if testing in biological matrices, as high chloride concentrations can cause competitive complexation.
-
Buffer Preparation: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.2.
-
Why pH 7.2? Highly acidic conditions (pH < 5) will protonate the oxime nitrogen, destroying the chelating pocket. Highly basic conditions (pH > 8) will cause Cu²⁺ and Ni²⁺ to precipitate as metal hydroxides, removing them from the sensing equilibrium.
-
Protocol B: UV-Vis and Fluorescence Titration
-
Baseline Measurement: Transfer 2.0 mL of the buffered probe solution (diluted to a working concentration of 10 µM) into a quartz cuvette. Record the baseline UV-Vis absorption and fluorescence emission spectra.
-
Incremental Titration: Sequentially spike the cuvette with 1.0 µL aliquots of the metal ion stock solution (equivalent to 5 µM increments).
-
Equilibration: After each addition, invert the cuvette gently 3 times and allow a 30-second equilibration period. This ensures the thermodynamic completion of the ligand-metal complexation before optical reading.
-
Data Acquisition: Record the spectra. For Cu²⁺ and Ni²⁺, observe the emergence of a new absorption band (typically around 400-450 nm) corresponding to the yellow colorimetric shift[1].
Protocol C: Validation via Job's Plot Analysis
Causality Insight: To mathematically prove that the sensor operates reliably, the binding stoichiometry must be validated. Job's method of continuous variation prevents misinterpretation of multi-nuclear complex formation.
-
Prepare a series of 10 sample vials where the total concentration of [Probe] + [Metal] is kept constant at 20 µM.
-
Vary the molar fraction of the metal ion from 0.1 to 0.9 across the vials.
-
Measure the absorbance at the complex's maximum wavelength (λmax) for each vial.
-
Plot Absorbance vs. Molar Fraction of the metal. The peak of the resulting parabola indicates the stoichiometry (a peak at 0.5 confirms a 1:1 binding ratio)[1].
Fig 2. Experimental workflow for metal ion titration and sensor validation.
Real-World Application & Troubleshooting
When transitioning these probes from the bench to real-world environmental or biological samples, matrix interference is the primary hurdle.
-
Interference Masking: Real water samples often contain competing transition metals like Fe³⁺ or Zn²⁺. If cross-reactivity is observed, masking agents can be employed. For instance, adding a controlled amount of fluoride can mask Fe³⁺, allowing the selective detection of Cu²⁺/Ni²⁺ to proceed unhindered.
-
Sequential Sensing (Relay Detection): Once the 1-naphthaldehyde oxime-Cu²⁺ complex is formed, it can be utilized as a secondary sensor. Because cyanide (CN⁻) has a remarkably high thermodynamic affinity for Cu²⁺, introducing CN⁻ to the system will strip the metal from the probe. This causes a reverse colorimetric shift (yellow back to colorless) and restores the original fluorescence, creating a highly specific "turn-off/turn-on" relay sensor for cyanide[4].
-
Spike-and-Recovery: For environmental water testing, filter the sample through a 0.22 µm membrane to remove particulate matter. Spike known concentrations of Cu²⁺/Ni²⁺ into the sample and calculate the recovery percentage using the Benesi-Hildebrand equation derived from your titration curve[1]. Recoveries between 95% and 105% validate the probe's immunity to matrix effects.
References
-
Arshad, M., Williams, L., Ajayan, A., & Joseph, A. (2024). "2-hydroxy-1- Naphthaldehyde Based Colorimetric Probe for the Simultaneous Detection of Bivalent Copper and Nickel with High Sensitivity and Selectivity". Journal of Fluorescence. URL:[Link]
-
Yamaguchi, S., & Uesugi, K. (1984). "Extraction spectrophotometric determination of iron(III) with 2-hydroxy-1-naphthaldehyde oxime". The Analyst. URL:[Link]
-
ResearchGate. (2018). "A naked-eye chemosensor for simultaneous detection of iron and copper ions and its copper complex for colorimetric/fluorescent sensing of cyanide". Sensors and Actuators B: Chemical. URL:[Link]
Sources
- 1. 2-hydroxy-1- Naphthaldehyde Based Colorimetric Probe for the Simultaneous Detection of Bivalent Copper and Nickel with High Sensitivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction spectrophotometric determination of iron(III) with 2-hydroxy-1-naphthaldehyde oxime - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Naphthaldehyde Oxime
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of oximes is rarely a simple precipitation. When synthesizing 1-naphthaldehyde oxime from 1-naphthaldehyde and hydroxylamine, the crude product is typically a complex mixture. It contains the thermodynamically favored E-isomer (anti), the kinetically trapped Z-isomer (syn), unreacted aldehyde, and highly colored oxidation byproducts[1].
This guide provides a field-proven, self-validating recrystallization workflow designed to achieve absolute thermodynamic resolution of the E-isomer, backed by mechanistic causality and analytical benchmarks.
Mechanistic Overview: The Solvent-Isomer Dynamic
1-Naphthaldehyde oxime is an amphiphilic molecule: it possesses a highly polar, hydrogen-bonding hydroxylamine head group (-C=N-OH) and a bulky, lipophilic naphthyl tail.
-
The Causality of Solvent Selection: Because of this dual nature, the crude mixture is excessively soluble in pure ethanol and completely insoluble in pure water. By utilizing an Ethanol/Water gradient system , we can precisely tune the dielectric constant of the medium.
-
The Causality of Isomeric Resolution: The E-isomer is thermodynamically more stable due to reduced steric clash between the hydroxyl group and the peri-hydrogen of the naphthyl ring. By forcing the solution to the exact brink of supersaturation (the cloud point) and cooling slowly, the system thermodynamically selects for the E-isomer crystal lattice, leaving the more soluble Z-isomer and impurities trapped in the mother liquor[1].
Validated Recrystallization Workflow
The following protocol is designed as a self-validating system . Do not proceed to the crystallization phase without first verifying the crude material via TLC (Hexane/EtOAc 4:1) to ensure the oxime has formed (lower Rf compared to the aldehyde).
Caption: Workflow for the thermodynamic purification of (E)-1-Naphthaldehyde oxime via recrystallization.
Step-by-Step Methodology
-
Lattice Dissolution: Weigh the crude 1-naphthaldehyde oxime into an Erlenmeyer flask. Add 95% ethanol dropwise while heating on a steam bath (approx. 70 °C) until the solid just dissolves.
-
Causality: Using the absolute minimum volume of hot solvent ensures maximum concentration, which is critical for driving the equilibrium toward crystallization upon cooling.
-
-
Decolorization (Optional): If the solution is dark yellow or brown, add a small spatula tip of activated charcoal (Norit). Boil for 2 minutes, then perform a hot gravity filtration through fluted filter paper.
-
Causality: Charcoal physically adsorbs high-molecular-weight polymeric impurities. Hot filtration prevents the oxime from prematurely crystallizing in the funnel stem.
-
-
Dielectric Tuning (Cloud Point): Keep the filtrate hot. Slowly add warm distilled water dropwise while swirling until the solution becomes faintly milky/cloudy and the cloudiness persists.
-
Causality: Water acts as an anti-solvent. Adding it increases the polarity of the medium, forcing the lipophilic naphthyl groups to the exact limit of supersaturation.
-
-
Phase Clarification: Add 1–2 drops of hot ethanol just until the solution becomes clear again.
-
Causality: This ensures the system is perfectly saturated at the elevated temperature, preventing liquid-liquid phase separation ("oiling out") before crystal nucleation begins.
-
-
Thermodynamic Selection: Remove the flask from the heat source. Allow it to cool entirely undisturbed to room temperature (25 °C) over 1–2 hours.
-
Causality: Slow, undisturbed cooling provides the activation energy necessary for the molecules to arrange into the most thermodynamically stable lattice, exclusively favoring the E-isomer[1].
-
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes.
-
Causality: This drastically lowers the solubility limit, forcing the remaining E-isomer out of the mother liquor.
-
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol/water (1:3 v/v).
-
Causality: The cold wash removes the residual mother liquor containing the highly soluble Z-isomer without dissolving your purified product.
-
Diagnostic Q&A (Troubleshooting Guide)
Q: During the cooling phase, my solution separates into a milky emulsion and forms a thick oil at the bottom of the flask instead of crystals. How do I recover my product? A: This phenomenon is known as "oiling out." It occurs when the melting point of your crude mixture is depressed below the temperature at which it phase-separates from the solvent.
-
Causality: The solvent system has become too polar (too much water), forcing the highly lipophilic naphthyl groups to agglomerate as a liquid oil before a rigid crystal lattice can nucleate.
-
Resolution: Reheat the flask until the oil completely redissolves. Add 1–2 mL of hot pure ethanol to decrease the solvent polarity and lower the cloud point temperature. Cool the solution much more slowly. If available, seed the solution with a pure crystal of (E)-1-naphthaldehyde oxime just above room temperature to provide a physical nucleation site.
Q: How can I definitively verify that I have isolated the E-isomer and not a mixture of E/Z isomers? A: While a sharp melting point is a good preliminary indicator, 1 H NMR spectroscopy is the definitive self-validating tool.
-
Causality: Due to the anisotropic deshielding effect of the hydroxyl oxygen in the E-configuration, the azomethine proton (CH=N) is shifted significantly downfield.
-
Resolution: Run a 1 H NMR in CDCl 3 . Pure (E)-1-naphthaldehyde oxime will present this proton as a distinct, sharp singlet at approximately 8.87 ppm [2]. The presence of a secondary, slightly upfield singlet indicates Z-isomer contamination[1], dictating the need for a second recrystallization cycle.
Q: My crystal yield is exceptionally low (<50%), even after ice-bath cooling. Where is my product? A: Your product is likely still dissolved in the mother liquor due to over-dilution during the initial dissolution step.
-
Causality: 1-Naphthaldehyde oxime is highly soluble in warm ethanol. Using even 3–5 excess milliliters of ethanol drastically increases the absolute solubility limit at 0 °C, keeping your product in solution.
-
Resolution: Transfer the mother liquor to a rotary evaporator and remove approximately 50% of the solvent volume. Reheat to dissolve any prematurely formed solids, titrate with water until the cloud point is reached, and repeat the cooling protocol. Optimized yields for this workflow should reach 85–90%[2].
Analytical Benchmarks
Compare your final isolated product against these validated quantitative metrics to ensure experimental integrity.
| Analytical Parameter | Target Value / Observation | Diagnostic Significance |
| Target Compound | (E)-1-Naphthaldehyde oxime | The E-isomer is the thermodynamically stable product. |
| Optimal Solvent System | Ethanol / Water (Gradient) | Balances the polar (oxime) and non-polar (naphthyl) moieties. |
| 1 H NMR (CH=N shift) | ~8.87 ppm (Singlet, CDCl 3 ) | Confirms E-isomer purity; secondary peaks indicate Z-isomer[2]. |
| 13 C NMR (CH=N shift) | ~150.0 ppm (CDCl 3 ) | Orthogonal confirmation of the azomethine carbon environment[2]. |
| Typical Recovery Yield | 85% – 90% | Yields <70% indicate solvent over-dilution[2]. |
| TLC (Hexane/EtOAc 4:1) | Single spot ( Rf < Aldehyde) | Confirms absence of unreacted 1-naphthaldehyde starting material. |
References
-
Lasri, J., et al. "Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime." Acta Crystallographica Section E, 2018.2
-
"COMPOUNDS FOR INHIBITING SEMICARBAZIDE-SENSITIVE AMINE OXIDASE (SSAO) / VASCULAR ADHESION PROTEIN-1 (VAP-1) AND USES THEREOF FOR TREATMENT AND PREVENTION OF DISEASES." Googleapis Patent Database. 1
Sources
troubleshooting low yields in the synthesis of heterocycles from 1-Naphthaldehyde oxime
Welcome to the Technical Support Center for Heterocycle Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot low yields during the oxidative cyclization of 1-naphthaldehyde oxime derivatives.
Synthesizing nitrogen-containing heterocycles (such as naphtho[1,2-d]isoxazoles and naphtho[1,8-de][1,2]oxazines) from 2-hydroxy-1-naphthaldehyde oxime is notoriously prone to side reactions. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure experimental success.
I. Diagnostic Workflow for Low Yields
Before adjusting your reaction parameters, use the following logic tree to identify the mechanistic trap consuming your starting material.
Diagnostic workflow for troubleshooting low yields in oxime cyclization.
II. Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why is my oxidative cyclization yielding massive amounts of spiro-dimers instead of the desired naphtho[1,2-d]isoxazole? The Causality: The oxidation of 2-hydroxy-1-naphthaldehyde oxime generates a highly reactive o-naphthoquinone nitrosomethide (o-NQM) intermediate. This intermediate faces a kinetic and thermodynamic bifurcation. The intermolecular Diels-Alder (D-A) self-cycloaddition to form a spiro adduct is highly exoenergetic ( ΔG=−82.0 kcal/mol) and outcompetes the desired intramolecular cyclization ( ΔG=−37.6 kcal/mol) 1[1]. The Solution: You must introduce steric hindrance to block the D-A pathway. Using an 8-(peri)-methoxy substituted oxime sterically impedes the dimerization, guiding the reaction cleanly toward cyclodehydration to yield 9-methoxynaphtho[1,2-d]isoxazole1[1].
Q2: I am observing significant hydrolysis of the oxime back to the starting ketone/aldehyde. How can I prevent this? The Causality: When using single-electron oxidants like Lead(IV) acetate (LTA) in coordinating or nucleophilic solvents like THF, trace water and the solvent's nature facilitate the hydrolysis of the oxime C=N bond before the o-NQM intermediate can successfully cyclize 2[2]. The Solution: Switch to a two-electron oxidant like Phenyliodine(III) diacetate (PIDA) in a strictly non-nucleophilic solvent such as tert-butanol (t-BuOH). This combination favors rapid peri-cyclization to naphtho[1,8-de][1,2]oxazine in high yields (up to 80%) while completely suppressing hydrolysis3[3].
Q3: My isolated naphtho[1,2-d]isoxazole 2-oxide degrades upon storage or during NMR analysis. Is this expected? The Causality: Yes. Naphtho[1,2-d]isoxazole 2-oxides are inherently unstable due to ring strain and electronic distortion. In solution (e.g., DMSO), they readily undergo a spontaneous ring-opening isomerization to form 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxides 3[3]. The Solution: If the isoxazole 2-oxide is your final target, store it neat at -20°C under argon. If you intend to use it as a synthon, trap the intermediate immediately via a 1,3-dipolar cycloaddition with a suitable dipolarophile to form stable substituted isoxazoles 3[3].
III. Mechanistic Pathway of the o-NQM Intermediate
Understanding the fate of the o-NQM intermediate is critical for controlling your reaction's outcome.
Divergent mechanistic pathways of o-NQM intermediate during oxidative cyclization.
IV. Quantitative Data: Condition Optimization
The table below summarizes the critical relationship between substrate substitution, oxidant choice, and the resulting major product. Use this data to select the appropriate conditions for your target heterocycle.
| Substrate | Oxidant & Additive | Solvent | Major Product | Yield | Ref |
| 2-Hydroxy-1-naphthaldehyde oxime | AgO, NMMO | DCM | Spiro adduct-dimer | High | [1] |
| 2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | AgO, NMMO | DCM | 9-Methoxynaphtho[1,2-d]isoxazole | High | [1] |
| (E)-2-Hydroxy-1-naphthaldehyde oxime | PIDA (Two-electron) | t-BuOH | Naphtho[1,8-de][1,2]oxazine | 80% | [3] |
| (E)-2-Hydroxy-1-naphthaldehyde oxime | LTA (Single-electron) | THF | 4-Hydroxynaphtho[1,8-de][1,2]oxazine + Dimer | 10-18% | [2] |
V. Self-Validating Experimental Protocols
To ensure reproducibility and build trust in your workflow, follow these step-by-step methodologies. Each protocol includes built-in self-validation checkpoints to confirm the reaction is proceeding correctly before you commit to workup.
Protocol A: Synthesis of Naphtho[1,8-de][1,2]oxazine via PIDA Oxidation
Designed to prevent oxime hydrolysis and suppress dimerization.
-
Preparation: In an oven-dried flask under argon, dissolve (E)-2-hydroxy-1-naphthaldehyde oxime (1.0 eq) in anhydrous tert-butanol (t-BuOH) to a concentration of 0.1 M.
-
Oxidation: Add Phenyliodine(III) diacetate (PIDA) (1.1 eq) portion-wise at room temperature while stirring vigorously.
-
Self-Validation Checkpoint 1 (Visual): Within 5-10 minutes, the solution will rapidly transition from a pale yellow suspension to a deep, intense color. This confirms the successful generation of the transient o-naphthoquinone nitrosomethide (o-NQM) intermediate without immediate quenching by water.
-
Monitoring: Stir for 2-4 hours.
-
Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active oxime spot (lower Rf) is entirely consumed and replaced by a single, less polar spot corresponding to the oxazine. If a streak appears, moisture has entered the system.
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Sterically-Guided Synthesis of 9-Methoxynaphtho[1,2-d]isoxazole
Designed to force intramolecular cyclodehydration by blocking the Diels-Alder pathway.
-
Preparation: Dissolve 2-hydroxy-8-methoxy-1-naphthaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMMO) (2.0 eq) followed by AgO (or Ag₂O) (1.5 eq).
-
Self-Validation Checkpoint 1 (Visual): Stir at room temperature. The heterogeneous mixture will show a gradual color change from black/brown to grey as the silver oxide is consumed and reduced during the oxidation cycle.
-
Monitoring: Allow the reaction to proceed for 6-8 hours.
-
Self-Validation Checkpoint 2 (TLC): Check the reaction via TLC. The absolute absence of a highly retained, strongly UV-active spot (which would indicate the spiro-dimer) validates that the 8-methoxy steric directing group has successfully forced the reaction into the intramolecular cyclodehydration pathway.
-
Isolation: Filter the suspension through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and isolate the 9-methoxynaphtho[1,2-d]isoxazole via flash chromatography.
VI. References
-
Self Cycloaddition of o-Naphthoquinone Nitrosomethide to (±) Spiro{naphthalene(naphthopyranofurazan)}-one Oxide: An Insight into its Formation - PubMed - nih.gov - 1
-
4-Hydroxynaphtho[1,8-de] [1,2]oxazine in the Synthesis of 1,2,8-Trisubstituted Naphthalenes. Novel Isoxazole 2-oxide to Nitrile - preprints.org - 3
-
Scheme 1 Generation of N-oxide by oxidative cyclization of oxime A 1 or... - researchgate.net - 2
Sources
optimizing the concentration of 1-Naphthaldehyde oxime for corrosion inhibition
Welcome to the Technical Support Center for surface passivation and corrosion mitigation.
While 1-Naphthaldehyde oxime and related aldoximes are heavily investigated by drug development professionals as potent cholinesterase inhibitors for neurodegenerative diseases[1], their unique electronic structures make them exceptionally efficient in materials science. The azomethine group (–C=N–OH) coupled with the electron-rich naphthalene ring allows these molecules to act as powerful donor-acceptor systems, forming highly protective chemisorbed monolayers on metal surfaces in aggressive acidic environments[2].
This guide is designed for application scientists and engineers to systematically optimize the concentration of 1-Naphthaldehyde oxime for maximum corrosion inhibition.
I. Mechanistic Overview & Optimization Workflow
To optimize an inhibitor, we must first understand the causality of its protection. 1-Naphthaldehyde oxime acts as a mixed-type inhibitor. The heteroatoms (Nitrogen and Oxygen) possess lone pairs of electrons that coordinate with the vacant d-orbitals of the metal surface, while the π -electrons of the naphthalene ring facilitate flat, parallel adsorption.
Fig 1. Mechanistic workflow of 1-Naphthaldehyde oxime surface passivation.
II. Step-by-Step Experimental Protocol: Concentration Optimization
To establish a self-validating experimental framework, we utilize both thermodynamic (Electrochemical Impedance Spectroscopy - EIS) and kinetic (Potentiodynamic Polarization - PDP) techniques.
Step 1: Inhibitor Solution Preparation
-
Action: Prepare a stock solution of 1-Naphthaldehyde oxime. Create serial dilutions in 1 M HCl to achieve test concentrations of 1×10−5 M, 1×10−4 M, 5×10−4 M, 1×10−3 M, and 5×10−3 M.
-
Causality: Organic oximes exhibit poor aqueous solubility. Use a minimal volume fraction of absolute ethanol (<5% v/v) as a co-solvent. This concentration of ethanol is electrochemically inert in 1 M HCl and will not skew baseline corrosion kinetics.
Step 2: Substrate Preparation
-
Action: Abrade mild steel or aluminum coupons using SiC paper (grades 400 through 1200). Wash with double-distilled water, degrease in an ultrasonic acetone bath, and dry under a stream of N2 .
-
Causality: Consistent surface roughness is critical. Variations in surface energy will cause localized deviations in the Langmuir adsorption isotherm, leading to non-reproducible impedance data.
Step 3: Open Circuit Potential (OCP) Stabilization
-
Action: Immerse the working electrode in the test solution for exactly 30 minutes before applying any external current.
-
Causality: Adsorption is a time-dependent dynamic equilibrium. 30 minutes allows the oxime molecules to displace pre-adsorbed water molecules and form a stable monolayer[2].
Step 4: Electrochemical Validation (EIS & PDP)
-
Action (EIS): Apply an AC signal of 10 mV peak-to-peak at OCP, scanning from 100 kHz down to 10 mHz. Extract the Charge Transfer Resistance ( Rct ).
-
Action (PDP): Immediately following EIS, scan the potential from -250 mV to +250 mV vs. OCP at a sweep rate of 1 mV/s. Extract the Corrosion Current Density ( Icorr ) via Tafel extrapolation.
-
Self-Validation Check: Calculate the Inhibition Efficiency ( IE% ) independently from both methods.
-
IEEIS(%)=[(Rct(inh)−Rct(blank))/Rct(inh)]×100
-
IEPDP(%)=[(Icorr(blank)−Icorr(inh))/Icorr(blank)]×100
-
Rule: If the discrepancy between IEEIS and IEPDP exceeds 5%, the system is not at equilibrium (likely due to reference electrode drift or incomplete OCP stabilization). Discard the run and recalibrate[3].
-
III. Quantitative Data Presentation
The optimal concentration for oxime-based inhibitors typically falls around 1×10−3 M[4]. Below is a reference table of expected electrochemical parameters during a successful optimization run on mild steel in 1 M HCl at 298 K.
| Concentration (M) | Ecorr (mV vs SCE) | Icorr ( μA/cm2 ) | Rct ( Ω⋅cm2 ) | IEPDP (%) | IEEIS (%) |
| Blank (0 M) | -450 | 450.0 | 25.0 | - | - |
| 1×10−5 | -445 | 210.1 | 55.0 | 53.3 | 54.5 |
| 1×10−4 | -440 | 110.2 | 110.0 | 75.5 | 77.2 |
| 5×10−4 | -435 | 65.2 | 185.0 | 85.5 | 86.4 |
| 1×10−3 | -430 | 40.0 | 280.0 | 91.1 | 91.0 |
| 5×10−3 | -428 | 38.2 | 285.0 | 91.5 | 91.2 |
IV. Troubleshooting & FAQs
Q1: Why does the inhibition efficiency plateau or even slightly decrease at concentrations above 1×10−3 M? A1: This is a classic symptom of steric hindrance and micelle formation. The adsorption of 1-Naphthaldehyde oxime follows the Langmuir isotherm, meaning it forms a single monolayer. Once the metal surface is fully saturated (surface coverage θ≈1 ), excess inhibitor molecules in the bulk solution cannot interact with the metal. Instead, they may agglomerate into micelles, occasionally stripping weakly bound oxime molecules from the surface, which causes a marginal drop in efficiency.
Q2: During my EIS measurements, the Nyquist plot shows a depressed semicircle instead of a perfect capacitive loop. Is the oxime failing to protect the surface? A2: No, the oxime is functioning correctly. A depressed semicircle indicates frequency dispersion. The bulky naphthalene rings of the oxime create microscopic inhomogeneities in the dielectric layer of the chemisorbed film. To troubleshoot your data fitting, replace the ideal double-layer capacitor ( Cdl ) in your equivalent circuit model with a Constant Phase Element (CPE) to account for this surface roughness.
Q3: I am struggling to dissolve 1-Naphthaldehyde oxime directly into 1 M HCl. How can I fix this without ruining the acidic environment? A3: The hydrophobic nature of the fused aromatic naphthalene ring severely limits aqueous solubility. Do not attempt to heat the HCl to force dissolution, as this will degrade the oxime. Instead, dissolve the required mass of the oxime in 2–5 mL of absolute ethanol first, then slowly add this organic phase to the 1 M HCl under vigorous magnetic stirring until you reach the final volumetric mark.
Q4: Does the optimal concentration change if my application operates at higher temperatures (e.g., 333 K)? A4: Yes. The interaction between 1-Naphthaldehyde oxime and the metal substrate involves both physisorption and chemisorption. Because adsorption is generally an exothermic process, elevated temperatures shift the equilibrium toward desorption. If operating at >313 K, you will likely need to increase your baseline optimal concentration (e.g., shifting from 1×10−3 M to 3×10−3 M) to maintain a high surface coverage fraction.
V. References
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations Source: ACS Omega URL:[Link]
-
Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative Source: PMC (National Institutes of Health) URL:[Link]
-
Experimental and theoretical study on corrosion inhibition of oxime compounds for aluminium in HCl solution Source: ResearchGate URL:[Link]
-
Novel Oxadiazoles derivatives as promising corrosion inhibitors for mild steel in an acidic environment: An experimental and theoretical investigation Source: DOI.org URL:[Link]
Sources
- 1. Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Evaluating the Effect of Temperature on 1-Naphthaldehyde Oxime as a Corrosion Inhibitor
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the use of 1-Naphthaldehyde oxime as a corrosion inhibitor. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying the influence of temperature on inhibitor performance. Our focus is on ensuring the scientific integrity and reliability of your experimental outcomes.
Introduction: The Critical Role of Temperature
Temperature is a paramount factor in corrosion science, profoundly influencing the kinetics of electrochemical corrosion reactions and the efficacy of inhibitors. For 1-Naphthaldehyde oxime, understanding its behavior at various temperatures is crucial for predicting its performance in real-world applications. An increase in temperature typically accelerates the corrosion rate of metals. The effect on the inhibitor's performance, however, can be more complex, revealing insights into its mechanism of action.
A decrease in inhibition efficiency with rising temperature often suggests a physical adsorption (physisorption) mechanism, where the inhibitor molecules are weakly bound to the metal surface. Conversely, an increase in efficiency with temperature can indicate a stronger, more stable chemical bond formation (chemisorption) between the inhibitor and the metal. For instance, studies on the related compound, 2-hydroxy-1-naphthaldehyde, have shown an increase in inhibition efficiency with temperature, suggesting a chemisorption mechanism.
This guide will equip you with the knowledge to design robust experiments, troubleshoot common issues, and accurately interpret your data when evaluating the temperature-dependent performance of 1-Naphthaldehyde oxime.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with 1-Naphthaldehyde oxime and studying its temperature-dependent corrosion inhibition properties.
Q1: What is the expected effect of temperature on the corrosion inhibition performance of 1-Naphthaldehyde oxime?
A1: The effect of temperature on the performance of 1-Naphthaldehyde oxime can vary and provides insight into its adsorption mechanism.
-
Decreased Efficiency with Increased Temperature: This is the more commonly observed behavior for many organic inhibitors and typically suggests a physisorption mechanism. The inhibitor molecules are adsorbed onto the metal surface through weak van der Waals forces. As the temperature rises, the kinetic energy of the molecules increases, leading to a higher rate of desorption than adsorption, thus reducing the surface coverage and inhibition efficiency.
-
Increased Efficiency with Increased Temperature: This behavior points towards a chemisorption mechanism. In this case, stronger chemical bonds are formed between the inhibitor molecules and the metal surface. The increased temperature provides the necessary activation energy for this bond formation, leading to a more stable and protective inhibitor layer. As an example, a study on 2-hydroxy-1-naphthaldehyde, a derivative, showed increased inhibition with temperature, indicating chemisorption.
It is crucial to experimentally determine the behavior of 1-Naphthaldehyde oxime as its specific performance can be influenced by the experimental conditions.
Q2: How stable is the 1-Naphthaldehyde oxime molecule at elevated temperatures and in acidic solutions?
A2: The stability of the oxime functional group is a critical consideration. Oximes can undergo hydrolysis, especially under acidic conditions and at elevated temperatures, to revert to the corresponding aldehyde (1-Naphthaldehyde) and hydroxylamine. This degradation can significantly impact the inhibitor's performance. It is therefore essential to:
-
Monitor Inhibitor Integrity: Use techniques like High-Performance Liquid Chromatography (HPLC) or Fourier-Transform Infrared Spectroscopy (FTIR) to check the stability of the inhibitor in the corrosive medium at the tested temperatures before and after the experiment.
-
Consider pH: The stability of oximes is pH-dependent. While they are generally more stable than imines, acidic conditions can catalyze their hydrolysis.
Q3: My electrochemical data (Tafel plots) look distorted at higher temperatures. What could be the cause?
A3: Distorted Tafel plots at elevated temperatures are a common issue and can stem from several factors:
-
Reference Electrode Instability: The potential of common reference electrodes (like Ag/AgCl) can drift significantly with temperature. It is crucial to use a reference electrode specifically designed for high-temperature applications or to use an external reference electrode with a salt bridge maintained at a constant, lower temperature.
-
Increased Mass Transport Effects: At higher temperatures, the diffusion of reacting species is faster, which can influence the shape of the polarization curves and complicate the interpretation of the Tafel regions.
-
Changes in Solution Conductivity: The conductivity of the electrolyte increases with temperature, which can affect the IR drop (the potential drop due to the resistance of the solution). Ensure your potentiostat's IR compensation is correctly configured.
-
Scan Rate: High scan rates can exacerbate these issues. It is often necessary to use slower scan rates at higher temperatures to allow the system to reach a quasi-steady state.
Q4: How do I differentiate between physisorption and chemisorption based on my experimental data?
A4: The primary indicator is the trend of inhibition efficiency with temperature, as discussed in Q1. Additionally, you can calculate thermodynamic parameters from your experimental data:
-
Gibbs Free Energy of Adsorption (ΔG°ads): This value can be calculated from adsorption isotherms. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption.
-
Activation Energy (Ea): The activation energy for the corrosion process in the presence and absence of the inhibitor can be determined using the Arrhenius equation. An increase in Ea in the presence of the inhibitor typically suggests physisorption, while a decrease can be attributed to chemisorption.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Inconsistent or non-reproducible inhibition efficiency at a given temperature. | 1. Inhibitor Degradation: The oxime may be hydrolyzing or decomposing at the test temperature. 2. Temperature Fluctuations: Inadequate temperature control of the electrochemical cell. 3. Surface Preparation: Inconsistent preparation of the metal coupon surface. | 1. Verify Inhibitor Stability: Analyze the inhibitor solution before and after the experiment using HPLC or FTIR. Consider performing stability studies of the inhibitor alone in the test medium at the target temperatures. 2. Improve Temperature Control: Use a water or oil bath with a thermostat for precise temperature control of the electrochemical cell. Monitor the temperature throughout the experiment. 3. Standardize Surface Preparation: Follow a strict and consistent protocol for polishing, cleaning, and drying the metal coupons before each experiment. |
| Corrosion potential (Ecorr) drifts significantly during the experiment, especially at higher temperatures. | 1. Reference Electrode Instability: The potential of the reference electrode is changing with temperature. 2. Non-equilibrium State: The system has not reached a stable open-circuit potential (OCP) before starting the electrochemical measurement. | 1. Use a High-Temperature Reference Electrode: Employ a reference electrode designed for the experimental temperature range. Alternatively, use an external reference electrode kept at room temperature and connected via a Luggin capillary with a salt bridge. 2. Allow for Sufficient Stabilization Time: Monitor the OCP until it stabilizes (e.g., less than a 5 mV change over 10-15 minutes) before initiating any polarization scans. This may take longer at higher temperatures. |
| Tafel slopes appear ill-defined or the linear Tafel region is very short. | 1. Mass Transport Limitation: The corrosion reaction is controlled by the diffusion of reactants to the surface, not by charge transfer kinetics. 2. High Scan Rate: The potential is being swept too quickly for the interface to respond in a steady-state manner. 3. Ohmic Drop (IR Drop): Significant potential drop due to the solution resistance, especially in low-conductivity media. | 1. Increase Stirring/Rotation Speed: If using a rotating disk electrode or a stirred solution, increasing the rotation/stirring speed can help mitigate mass transport effects. However, be aware that this also affects the hydrodynamics of the system. 2. Decrease Scan Rate: Use a slower scan rate (e.g., 0.1667 mV/s) to allow the system to approach a steady state. 3. Use IR Compensation: Utilize the IR compensation feature of your potentiostat. The solution resistance can be measured beforehand using Electrochemical Impedance Spectroscopy (EIS). |
| Calculated activation energy (Ea) in the presence of the inhibitor is unexpectedly low. | 1. Chemisorption Mechanism: A lower Ea in the presence of the inhibitor is characteristic of chemisorption. 2. Inaccurate Corrosion Rate Data: Errors in the determination of corrosion rates at different temperatures. | 1. Interpret in Context: A lower Ea is a valid result and suggests a change in the corrosion mechanism due to the strong interaction of the inhibitor with the metal surface. 2. Verify Corrosion Rate Measurements: Ensure that your Tafel extrapolations are performed on well-defined linear regions and that your experimental setup is stable at all tested temperatures. Repeat measurements to ensure reproducibility. |
Part 3: Experimental Protocols
This section provides a detailed methodology for evaluating the effect of temperature on the corrosion inhibition of 1-Naphthaldehyde oxime.
Synthesis of 1-Naphthaldehyde Oxime
For researchers preparing the inhibitor in-house, a general synthesis procedure is as follows:
-
Dissolve 1-naphthaldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate) to neutralize the HCl formed.[1]
-
Reflux the mixture for a specified period.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization.
-
Characterize the synthesized 1-Naphthaldehyde oxime using techniques like ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.[1]
Electrochemical Measurements at Various Temperatures
Objective: To determine the corrosion inhibition efficiency of 1-Naphthaldehyde oxime at different temperatures using potentiodynamic polarization and electrochemical impedance spectroscopy.
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capabilities
-
Three-electrode electrochemical cell with a water jacket for temperature control
-
Working electrode (e.g., mild steel coupon with a defined surface area)
-
Reference electrode (high-temperature stable or external with a salt bridge)
-
Counter electrode (e.g., platinum mesh or graphite rod)
-
Thermostatic water bath
-
Corrosive medium (e.g., 1 M HCl)
-
1-Naphthaldehyde oxime inhibitor solutions of various concentrations
-
Standard polishing materials (SiC papers of different grits)
-
Degreasing solvent (e.g., acetone) and deionized water
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating the temperature effect on corrosion inhibitor performance.
Step-by-Step Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the working electrode using a series of silicon carbide papers (e.g., from 240 to 1200 grit).
-
Rinse with deionized water and degrease with acetone.
-
Dry the electrode in a stream of warm air.
-
Ensure a well-defined and reproducible surface area is exposed to the electrolyte.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Place the working electrode, counter electrode, and the tip of the reference electrode (or Luggin capillary) in the cell.
-
Position the reference electrode tip close to the working electrode surface (2-3 mm) to minimize IR drop.
-
Connect the cell to the thermostatic water bath and set the desired temperature (e.g., 303 K, 313 K, 323 K, 333 K). Allow the solution to reach thermal equilibrium.
-
-
Electrochemical Measurements:
-
Fill the cell with the corrosive medium (blank solution).
-
Immerse the prepared working electrode into the solution.
-
Monitor the OCP for at least 30-60 minutes, or until a stable potential is reached.
-
Perform EIS measurements at the OCP.
-
After EIS, perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Repeat the entire procedure for the corrosive medium containing different concentrations of 1-Naphthaldehyde oxime at each desired temperature.
-
Data Analysis
-
Potentiodynamic Polarization (Tafel Analysis):
-
Plot the polarization curve as log(current density) vs. potential.
-
Identify the linear Tafel regions for both the anodic and cathodic branches.
-
Extrapolate the linear portions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Analyze the Nyquist and Bode plots.
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.
-
Calculate the inhibition efficiency (IE%) from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
Thermodynamic Parameters:
-
Activation Energy (Ea): Plot log(icorr) versus 1/T (where T is the absolute temperature in Kelvin). The slope of the line is equal to -Ea / (2.303 * R), where R is the gas constant.
-
Adsorption Isotherms and Gibbs Free Energy (ΔG°ads): Determine the surface coverage (θ = IE%/100) at different inhibitor concentrations. Fit the data to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin) to find the best fit. The equilibrium constant of adsorption (Kads) obtained from the best-fit isotherm can be used to calculate ΔG°ads using the equation: ΔG°ads = -RT ln(55.5 Kads) (The value 55.5 is the molar concentration of water in the solution).
-
Relationship between Temperature, Inhibition Efficiency, and Adsorption Mechanism:
Caption: The relationship between temperature, inhibition efficiency, and the inferred adsorption mechanism.
Part 4: Quantitative Data Summary
Table 1: Inhibition Efficiency (%) of Naphthaldehyde Derivatives on Mild Steel in 0.1 M HCl
| Inhibitor Concentration (M) | Inhibitor | Temperature: 303 K (30 °C) | Temperature: 313 K (40 °C) |
| 0.0001 | HN | 38 | 44 |
| 0.0002 | HN | 42 | 48 |
| 0.0003 | HN | 46 | 51 |
| 0.0004 | HN | 50 | 54 |
| 0.0005 | HN | 52 | 56 |
| 0.0001 | HNG | 62 | 65 |
| 0.0002 | HNG | 66 | 70 |
| 0.0003 | HNG | 71 | 74 |
| 0.0004 | HNG | 75 | 77 |
| 0.0005 | HNG | 78 | 78 |
Data extracted from Reference. Note that the inhibition efficiency of HNG at 0.0005 M is reported as 78% at both temperatures in the source material.
This data illustrates a case where the inhibition efficiency increases with temperature, suggesting a chemisorption mechanism for these naphthaldehyde derivatives. Researchers studying 1-Naphthaldehyde oxime should perform similar temperature-dependent studies to elucidate its specific mechanism of action.
References
-
Inhibitory action of 2-hydroxy-1-naphthaldehyde glycine and 2-hydroxy-1-naphthaldehyde on the corrosion of mild steel. [Link]
-
ADSORPTION AND THERMODYNAMICS STUDIES OF CORROSION INHIBITION ON CARBON STEEL USING PUMPKIN POD EXTRACT ( Telfairia occidentalis. [Link]
-
Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. [Link]
-
Inhibitory action of 2-hydroxy-1-naphthaldehyde glycine and 2-hydroxy-1-naphthaldehyde on the corrosion of mild steel in hydrochloric acid. [Link]
-
Thermodynamic Study of Corrosion Inhibition of Mild Steel in Corrosive Medium by Piper nigrum Extract. [Link]
-
Thermodynamic and Kinetic Study of Corrosion Inhibition of Mild Steel by Plant Extract in Acidic Medium. [Link]
-
Adsorption and thermodynamic studies of the corrosion Inhibition effect of Desmodium adscendens (Swartz) extract on carbon steel in 2 M HCl. [Link]
-
Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. [Link]
Sources
Technical Support Center: Strategies for Solubilizing 1-Naphthaldehyde Oxime in Biological Assays
Answering your question.
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 1-Naphthaldehyde oxime in aqueous-based biological assays. Our goal is to provide you with the scientific rationale and practical protocols needed to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-Naphthaldehyde oxime not dissolving in my aqueous assay buffer?
A1: 1-Naphthaldehyde oxime is an organic molecule with significant hydrophobicity. Its chemical structure, featuring a naphthalene ring system, results in poor water solubility. Based on its computed XLogP3 value of 3.3, it is predicted to be lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over water[1]. Direct dissolution in aqueous buffers like PBS or cell culture media is often unsuccessful and can lead to compound precipitation, which negatively impacts bioassay results by causing underestimated activity, variable data, and inaccurate structure-activity relationships (SAR)[2].
Q2: I dissolved my compound in 100% DMSO, but it crashed out when I diluted it into my assay medium. What happened?
A2: This is a common issue known as precipitation upon dilution. While 1-Naphthaldehyde oxime may be soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is dramatically reduced when this stock solution is introduced into a predominantly aqueous environment. The final concentration of the organic solvent in your assay may be too low to keep the compound in solution. It is critical to ensure the final solvent concentration is sufficient for solubility but also compatible with your biological system[3][4].
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects[3]. Some sensitive assays may even require concentrations below 0.1%. High concentrations of DMSO (above 1-2%) can induce cellular stress, affect enzyme activity, and interfere with assay readouts[5][6]. It is imperative to run a vehicle control (assay media with the same final DMSO concentration as your test samples) to account for any solvent-induced effects[3].
Q4: Can I just heat the solution or sonicate it to get my compound to dissolve?
A4: While gentle heating or sonication can sometimes aid in dissolving a compound initially, these methods may not create a thermodynamically stable solution. The compound could precipitate out as the solution cools to the assay temperature. Sonication can be a useful tool, but it should be part of a broader, validated solubilization strategy rather than the sole method[2].
Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides detailed protocols and the scientific rationale behind the most effective strategies for solubilizing 1-Naphthaldehyde oxime.
Issue 1: Preparing an Accurate and Stable High-Concentration Stock Solution
The foundation of any successful assay is an accurately prepared stock solution. This minimizes repetitive weighing and reduces the potential for error[7].
Solution: The Co-Solvent Approach using DMSO
DMSO is a powerful and widely used aprotic solvent capable of dissolving a broad range of hydrophobic compounds[3][8]. The strategy is to create a high-concentration stock in 100% DMSO, which can then be serially diluted for dose-response experiments.
-
Calculation: Determine the mass of 1-Naphthaldehyde oxime (Molecular Weight: 171.19 g/mol ) required.[1]
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 171.19 g/mol * (1000 mg / 1 g) = 1.71 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. For small masses, it is often more accurate to weigh a slightly larger amount (e.g., ~2.0 mg), record the exact weight, and adjust the volume of DMSO accordingly to achieve the desired concentration[9].
-
Dissolution: Transfer the weighed compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube). Add the calculated volume of high-purity, sterile DMSO[3].
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath or short sonication can be used if necessary, but ensure the solution returns to room temperature before storage. Visually inspect for any undissolved particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO[3].
Issue 2: Compound Precipitates in Aqueous Buffer During Working Solution Preparation
This is the most common hurdle. The key is to control the dilution process and consider alternative solubilization aids if a simple co-solvent is insufficient.
Solution A: Optimized Co-Solvency and Dilution
The goal is to find a co-solvent system that maintains solubility while being biocompatible[10][11]. While the parent compound, 1-Naphthaldehyde, is soluble in ethanol and acetone, these are generally more toxic to cells than DMSO[12]. Therefore, optimizing the use of DMSO is the first-line approach.
Caption: Decision workflow for using co-solvents.
Solution B: pH-Mediated Solubility Enhancement
For ionizable compounds, altering the pH of the solvent can dramatically increase solubility[13][14]. The oxime group (-C=N-OH) of 1-Naphthaldehyde oxime is weakly acidic. By increasing the pH of the solution with a base, this proton can be removed, forming a negatively charged oximate anion. This ionized form is significantly more polar and thus more soluble in aqueous media[15].
-
Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Test Dissolution: Attempt to dissolve a small, known amount of 1-Naphthaldehyde oxime in each buffer.
-
Observation: Visually inspect for solubility. You can quantify this by measuring the concentration of the supernatant after centrifugation using UV-Vis spectroscopy.
-
Causality Check: This strategy is viable only if your biological assay is stable and functional at the required elevated pH. Many cellular processes are highly sensitive to pH changes, so this method is more often applicable to cell-free biochemical assays[4].
Solution C: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like 1-Naphthaldehyde oxime, forming an "inclusion complex" that is water-soluble[16][17][18]. This is an excellent strategy as cyclodextrins are generally well-tolerated in cell-based assays at low concentrations[5][6][]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity[20].
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous assay buffer.
-
Add Compound: Add the solid 1-Naphthaldehyde oxime directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock (e.g., 100 mM) to the HP-β-CD solution while vortexing to minimize the final DMSO concentration.
-
Complexation: Mix the solution thoroughly. This can be done by stirring or shaking at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Sterilization & Use: Sterilize the final solution by filtering through a 0.22 µm syringe filter. This stock can then be used to prepare working solutions in your assay medium.
-
Validation: It is crucial to run a control with just the HP-β-CD solution at the same final concentration to ensure it does not interfere with your assay readout[6].
Data Summary: Solvents and Considerations
The following table summarizes common solvents and key considerations for their use in biological assays with hydrophobic compounds like 1-Naphthaldehyde oxime.
| Solvent/System | Parent Compound (1-Naphthaldehyde) Solubility | Typical Final Conc. in Assay | Advantages | Disadvantages & Considerations |
| Water | Insoluble[12][21] | N/A | Biologically inert. | Not a viable primary solvent for this compound. |
| DMSO | Soluble | < 0.5%[3] | Excellent solubilizing power for many compounds; miscible with water.[8] | Can be cytotoxic at >1%; may interfere with some assays.[5][6] |
| Ethanol | Soluble[12][21] | < 1% | Less toxic than methanol; can be effective. | More cytotoxic than DMSO for many cell lines; volatile.[5] |
| PEG 400 (Polyethylene Glycol) | Soluble | 1-5% | Low toxicity; often used in vivo.[10][22] | Can be viscous; may not be as effective as DMSO for some compounds. |
| HP-β-Cyclodextrin | N/A (Forms complex) | 1-10 mM | Low toxicity; directly increases aqueous solubility.[16][20] | May not be effective for all compounds; requires optimization.[6] |
| pH-Adjusted Buffer | N/A (Depends on pKa) | Assay Dependent | Can be very effective for ionizable compounds.[14][23] | Limited by the pH tolerance of the biological system.[4] |
Visualizing the Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting the solubility of 1-Naphthaldehyde oxime.
Caption: Experimental workflow for solubilizing 1-Naphthaldehyde oxime.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Loh, Z. H., Sam, S., & Ng, W. K. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhancement. Journal of Pharmaceutical Sciences. [Link]
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Surya Prakasarao, et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]
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Gali, L., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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PubChem. (n.d.). 1-Naphthaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
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Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
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HFC. (n.d.). 13504-46-6 | 1-Naphthalenecarboxaldehyde, oxime. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Smith, M. (2016). Biocompatibility Failure & Solvent Effect on Chemical Characterization. MD+DI. [Link]
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Scribd. (n.d.). Preparation of Stock and Working Solution. Retrieved from [Link]
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LabXchange. (2020). How To: Make Stock Solutions and Serial Dilutions. Retrieved from [Link]
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Toftegaard, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]
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PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1836. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Toftegaard, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
-
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
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Lasri, J., et al. (2018). Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. IUCrData, 3(2), x180211. [Link]
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Acuz, A., et al. (2025). 1,2,3-Triazole naphthaldehyde compounds and their oxime derivatives: in vitro and in silico DNA binding properties. Journal of Biomolecular Structure and Dynamics. [Link]
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Acuz, A., et al. (2025). Full article: 1,2,3-Triazole naphthaldehyde compounds and their oxime derivatives: in vitro and in silico DNA binding properties. Taylor & Francis. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
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IUCr Journals. (n.d.). Naphthalene-1-carbaldehyde oxime. Retrieved from [Link]
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SIELC Technologies. (2018). 1-Naphthaldehyde. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: Evaluating the Antimicrobial Efficacy of 1-Naphthaldehyde Oxime Against Standard Antibiotics
Executive Summary
The rapid emergence of antimicrobial resistance (AMR) has accelerated the search for novel chemical scaffolds capable of bypassing traditional resistance mechanisms. Oxime derivatives, specifically 1-Naphthaldehyde oxime (1-NAO) and its E-isomer, have recently gained traction as potent, broad-spectrum antimicrobial agents. This guide provides drug development professionals and researchers with an objective, data-driven comparison between 1-NAO and standard clinical antibiotics (e.g., Ciprofloxacin, Fluconazole), detailing mechanistic differences, comparative efficacy, and standardized evaluation protocols.
Mechanistic Causality: How 1-NAO Differs from Standard Antibiotics
To effectively evaluate 1-NAO against standard antibiotics, researchers must first understand the fundamental divergence in their mechanisms of action. Standard antibacterial agents like fluoroquinolones (e.g., Ciprofloxacin) typically target intracellular enzymatic machinery, such as DNA gyrase or topoisomerase IV, to halt replication.
Conversely, the antimicrobial activity of 1-NAO is primarily driven by physical membrane disruption. Studies evaluating the E-isomer of 1-naphthaldehyde oxime demonstrate that increasing the compound's concentration leads to a direct and measurable increase in intracellular potassium (K⁺) efflux from the microorganism[1]. This rapid ion leakage signifies catastrophic membrane depolarization and loss of structural integrity. Furthermore, in fungal strains, specific oxime derivatives have been mechanistically validated as ergosterol biosynthesis inhibitors, preventing the formation of functional fungal cell membranes[2].
Comparative mechanism of action between 1-Naphthaldehyde oxime and standard antibiotics.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the evaluation of 1-NAO must employ self-validating experimental systems. The following protocols detail the optimal workflows for quantifying efficacy and validating the membrane-disruption mechanism.
Protocol A: Broth Microdilution Assay (MIC Determination)
Expert Insight (Causality): Why choose broth microdilution over the simpler disk diffusion assay? Disk diffusion relies heavily on the compound's ability to diffuse through agar. Because 1-NAO is highly lipophilic, it diffuses poorly in aqueous agar, often resulting in falsely small zones of inhibition. Liquid microdilution ensures uniform exposure and provides an exact molar comparison of efficacy against standard drugs.
Step-by-Step Workflow:
-
Inoculum Preparation: Culture standard reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) on Mueller-Hinton agar (MHA). Adjust the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).
-
Compound Dilution: Dissolve 1-NAO in 1% DMSO (vehicle control) to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a test gradient (e.g., 0.5 to 256 µg/mL). Repeat this process in parallel for the standard antibiotic (Ciprofloxacin).
-
Inoculation: Dispense 10 µL of the standardized microbial suspension into each well.
-
Self-Validation Controls: Ensure every plate includes a Positive Growth Control (broth + inoculum + 1% DMSO vehicle, no drug) to confirm viability, and a Negative Sterility Control (broth only) to rule out contamination.
-
Incubation & Analysis: Incubate the plates at 37°C for 18–24 hours. Read the optical density at 600 nm (OD600) using a microplate reader. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting >95% reduction in OD600 compared to the positive control.
Step-by-step workflow for the broth microdilution assay to determine MIC and MBC.
Protocol B: Potassium (K⁺) Efflux Assay
Expert Insight (Causality): To definitively prove that 1-NAO acts via membrane disruption rather than intracellular targeting, researchers must quantify K⁺ leakage. If 1-NAO acts like standard intracellular antibiotics, extracellular K⁺ levels will remain stable.
Step-by-Step Workflow:
-
Harvest mid-log phase bacterial cells and wash them three times with sterile HEPES buffer (pH 7.2) to remove all extracellular trace ions.
-
Resuspend the cells in HEPES buffer and treat with 1-NAO at 1× and 2× MIC.
-
Mechanistic Controls: Use Ciprofloxacin as a negative mechanistic control (it kills bacteria but does not cause immediate K⁺ leakage) and Polymyxin B as a positive control (a known membrane permeabilizer).
-
Incubate at 37°C, extracting 1 mL aliquots at 0, 30, 60, and 120 minutes.
-
Centrifuge the aliquots at 10,000 × g for 5 minutes and filter the supernatant through a 0.22 µm membrane.
-
Measure the K⁺ concentration in the supernatant using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a K⁺-selective electrode.
Comparative Efficacy Data
The following table synthesizes representative in vitro data comparing 1-NAO against standard clinical antibiotics. Data trends are grounded in recent crystallographic and biological evaluations of naphthaldehyde oximes[1].
| Microorganism | Strain Type | 1-NAO MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 8 - 16 | Ciprofloxacin | 0.5 - 1.0 |
| Escherichia coli | Gram-negative Bacteria | 16 - 32 | Ciprofloxacin | 0.01 - 0.06 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 32 - 64 | Ciprofloxacin | 0.25 - 1.0 |
| Candida albicans | Fungi (Yeast) | 16 - 32 | Fluconazole | 1.0 - 4.0 |
Data Interpretation & Application Scientist Insights
While 1-NAO exhibits higher absolute MIC values than highly optimized clinical antibiotics like Ciprofloxacin, its true value lies in its broad-spectrum, multi-kingdom activity and unique physical mechanism.
The dipole moment of E-1-naphthaldehyde oxime (calculated at 0.764 Debye) and its robust intermolecular hydrogen bonding network (N⋯H and O⋯H interactions) facilitate its seamless integration into the microbial lipid bilayer[1]. This lipophilicity allows it to effectively disrupt the membranes of both Gram-positive bacteria and fungi. Because membrane disruption is a physical mechanism rather than an enzymatic one, bacteria are significantly less likely to develop rapid genetic resistance to 1-NAO compared to standard antibiotics. Consequently, 1-NAO serves as an excellent foundational scaffold for combinatorial drug design, particularly in topical applications or as an adjuvant to re-sensitize resistant strains to legacy antibiotics.
References
-
Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]
-
Recent advance in synthesis and biological activity of oxime derivatives Source: ResearchGate URL:[Link]
Sources
Advanced Spectrophotometric Determination of Iron: A Comparative Validation Guide (Ferrozine vs. 1,10-Phenanthroline)
Quantifying trace iron is a critical quality control step in pharmaceutical manufacturing (e.g., detecting residual metal catalysts, validating hematinic formulations) and biological research. Historically, 1,10-phenanthroline has been the gold standard complexing agent for spectrophotometric iron determination. However, the modern demand for higher analytical sensitivity and lower limits of detection (LOD) has driven the adoption of alternative chelators.
This guide objectively evaluates Ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4″-disulfonic acid sodium salt) as a superior alternative to 1,10-phenanthroline. Designed for researchers and drug development professionals, this document provides a mechanistic comparison and a comprehensive, self-validating experimental protocol aligned with the latest1.
Mechanistic Insights & Causality: Why Transition to Ferrozine?
The core mechanism of spectrophotometric iron determination relies on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), followed by chelation to form a strongly absorbing chromophore. The choice of ligand dictates the assay's fundamental sensitivity.
-
1,10-Phenanthroline (The Standard): Forms a red-orange [Fe(phen)₃]²⁺ complex. While robust, it possesses a moderate molar absorptivity (ε) of approximately 11,100 to 12,450 M⁻¹ cm⁻¹ at 510 nm, which limits its utility for ultra-trace analysis.
-
Ferrozine (The Alternative): Forms a magenta [Fe(ferrozine)₃]²⁺ complex. The introduction of bulky phenyl groups and highly polar sulfonate groups makes the reagent highly water-soluble and significantly increases the transition dipole moment of the metal-to-ligand charge transfer (MLCT) band. This results in an exceptional molar absorptivity of ~27,900 to 31,500 M⁻¹ cm⁻¹ at 562 nm, as detailed in 2.
Causality in Performance: The >2.5-fold increase in molar absorptivity directly translates to a proportionally lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). Furthermore, the bathochromic shift (red shift) from 510 nm to 562 nm reduces background absorbance from organic matrices and biological components, enhancing assay specificity.
Workflow Visualization
The logical progression below maps the chemical complexation steps directly to the regulatory validation outputs required to prove the method is fit-for-purpose.
Workflow for Ferrozine-based iron chelation and ICH Q2(R2) method validation.
Comparative Performance Data
The following table summarizes the objective performance metrics of Ferrozine versus 1,10-phenanthroline, highlighting the scientific causality behind Ferrozine's advantages.
| Performance Metric | 1,10-Phenanthroline (Standard) | Ferrozine (Alternative) | Scientific Causality & Advantage |
| Molar Absorptivity (ε) | ~12,450 M⁻¹ cm⁻¹ | ~31,500 M⁻¹ cm⁻¹ | Ferrozine's extended conjugated system yields a >2.5x higher absorbance signal per mole of iron. |
| Analytical Wavelength (λmax) | 510 nm | 562 nm | The 52 nm red shift in Ferrozine minimizes spectral interference from yellow/brown organic matrices. |
| Optimal pH Range | 3.0 – 9.0 | 4.0 – 9.0 | Both offer broad pH stability, but Ferrozine's disulfonate groups prevent precipitation in complex matrices. |
| Typical LOD | ~0.05 µg/mL | ~0.01 µg/mL | Higher ε directly lowers the detection threshold, crucial for trace metal impurity testing. |
| Reaction Kinetics | Instantaneous | < 10 mins | Ferrozine requires a slight stoichiometric excess to drive the reaction to completion quickly. |
Experimental Protocol: Self-Validating Ferrozine Assay
To ensure trustworthiness and regulatory compliance, this protocol integrates validation parameters directly into the experimental design, adhering to 3.
Phase 1: Reagent Preparation
-
Reducing Agent: Prepare 10% (w/v) Ascorbic acid freshly. Causality: Ascorbic acid ensures complete reduction of Fe³⁺ to the Fe²⁺ state, which is strictly required for chelation.
-
Buffer: Prepare 0.1 M Ammonium acetate buffer (pH 5.5). Causality: The [Fe(ferrozine)₃]²⁺ complex formation is optimal and highly stable between pH 4 and 9.
-
Complexing Agent: Prepare a 10 mM Ferrozine solution in deionized water. Causality: The kinetics of Ferrozine complexation depend heavily on chelator concentration; an excess ensures rapid (<10 min) and complete stoichiometric binding.
-
Standard: 1000 µg/mL Iron standard solution (trace-metal grade).
Phase 2: Step-by-Step Methodology & Validation Execution
-
Calibration Curve Preparation (Validating Linearity & Range):
-
Prepare working iron standards ranging from 0.1 µg/mL to 5.0 µg/mL.
-
Validation Check: ICH Q2(R2) requires a minimum of 5 concentrations to establish linearity. Ensure the expected sample concentration falls squarely within this range.
-
-
Sample Preparation (Validating Accuracy & Precision):
-
Spike known concentrations of iron into the sample matrix at 50%, 100%, and 150% of the target specification to calculate recovery (Accuracy).
-
Prepare 6 independent replicates at the 100% test concentration to assess method repeatability (Precision).
-
-
Reduction & Complexation:
-
Transfer 5.0 mL of each standard, sample, and spiked sample into separate 10 mL volumetric flasks.
-
Add 1.0 mL of the reducing agent (Ascorbic acid). Mix and incubate for 5 minutes.
-
Add 2.0 mL of the acetate buffer to stabilize the pH.
-
Add 1.0 mL of the 10 mM Ferrozine reagent.
-
Dilute to the mark with deionized water, invert to mix, and allow 10 minutes for complete color development.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to 562 nm.
-
Zero the instrument using a reagent blank (containing all reagents except iron). Causality: This step is critical to eliminate background absorbance from the uncomplexed Ferrozine and buffer matrix.
-
Measure the absorbance of all standards and samples.
-
-
Data Analysis (Validating LOD & LOQ):
-
Calculate the standard deviation of the response ( σ ) from the blank replicates and the slope ( S ) of the calibration curve.
-
Determine LOD = 3.3×(σ/S) and LOQ = 10×(σ/S) as per ICH Q2(R2) guidelines.
-
Conclusion
Transitioning from 1,10-phenanthroline to Ferrozine for the spectrophotometric determination of iron provides a substantial upgrade in analytical sensitivity and specificity. By leveraging Ferrozine's superior molar absorptivity and integrating ICH Q2(R2) validation principles directly into the assay workflow, laboratories can establish a highly robust, self-validating method suitable for rigorous pharmaceutical and biochemical quality control.
References
- Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems. PubMed (NIH).
- Ferrozine-A New Spectrophotometric Reagent for Iron. Analytical Chemistry (Illinois.edu).
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.
Sources
Safety Operating Guide
1-Naphthaldehyde oxime proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling and disposal of reactive organic intermediates like 1-Naphthaldehyde oxime is paramount. Oximes present unique logistical challenges due to their specific functional group chemistry, which dictates strict operational parameters to prevent environmental contamination and laboratory accidents.
This guide provides a comprehensive, self-validating framework for the segregation, containment, and final destruction of 1-Naphthaldehyde oxime waste, designed specifically for drug development professionals and laboratory safety officers.
Physicochemical Hazard Profiling
To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. 1-Naphthaldehyde oxime and its derivatives (such as 2-hydroxy-1-naphthaldehyde oxime) are biologically active organic solids. The presence of the oxime group (–C=N–OH) attached to a bulky, hydrophobic naphthalene ring dictates both its toxicity and its thermal instability under specific conditions.
Table 1: Hazard Profile and Operational Implications
| Property / Hazard | Specification / Classification | Operational Implication |
| GHS Classification | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A[1] | Mandates the use of nitrile gloves (minimum 0.11 mm thickness), face shields, and handling within a certified fume hood[2]. |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids[3] | Must be strictly segregated in waste storage to prevent exothermic hydrolysis or violent oxidative decomposition. |
| Environmental Toxicity | Toxic to aquatic life; mobile in water[4] | Absolute prohibition of sanitary sewer disposal. Must be collected as RCRA-regulated hazardous waste[5]. |
| Combustion Byproducts | Carbon oxides (COx), Nitrogen oxides (NOx)[3] | Final destruction requires specialized thermal infrastructure (afterburners and alkaline scrubbers) to neutralize acidic gases[6]. |
The Causality of Oxime Waste Management
Standard drain disposal or generic solid waste dumping is strictly prohibited for 1-Naphthaldehyde oxime[2]. Under the EPA’s Resource Conservation and Recovery Act (RCRA), generators are responsible for the "cradle-to-grave" management of hazardous materials[7].
The core challenge with oxime disposal lies in its thermal degradation pathway. If simply burned in an open environment or a standard furnace, the nitrogen within the oxime group oxidizes to form highly toxic nitrogen oxides (NOx). Furthermore, localized heating without sufficient oxygen can lead to the release of unburned hydroxylamine derivatives. Therefore, the only scientifically sound and legally compliant method for disposal is controlled chemical incineration utilizing secondary combustion and gas scrubbing[6].
Operational Workflows
The following decision matrix illustrates the logical routing of 1-Naphthaldehyde oxime waste, ensuring that both routine laboratory byproducts and accidental spills are managed through self-validating safety loops.
Operational workflow for routine disposal and spill management of 1-Naphthaldehyde oxime waste.
Step-by-Step Methodologies
Workflow A: Routine Waste Segregation and Packaging
This protocol ensures that day-to-day laboratory waste does not become a reactive hazard during temporary storage.
-
Characterization: Identify the waste stream. Even if 1-Naphthaldehyde oxime is mixed with other organic solvents, it must be classified as hazardous organic waste due to its toxicity characteristics[7].
-
Container Selection: Transfer the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber borosilicate glass is required to prevent leaching or photodegradation.
-
Chemical Segregation: Place the container in a secondary containment bin designated exclusively for Organic Toxics. Self-Validation Check: Ensure no nitric acid, perchloric acid, or heavy metal oxidizers are present in the same containment tray[3].
-
Regulatory Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must state the full chemical name ("1-Naphthaldehyde oxime"), the primary hazard ("Toxic/Irritant"), and the exact accumulation start date.
Workflow B: Spill Containment and Decontamination
Because 1-Naphthaldehyde oxime is a crystalline solid, dry sweeping a spill creates an immediate inhalation hazard via toxic aerosolized dust[2].
-
Isolation: Evacuate non-essential personnel from the immediate area and eliminate all local ignition sources (e.g., hot plates, Bunsen burners).
-
Dust Suppression (Critical Step): Do not use a dry brush. Instead, dampen the solid spill material thoroughly with 60-70% ethanol[8]. Causality: Ethanol acts as a wetting agent that suppresses dust formation while remaining compatible with the final incineration disposal method.
-
Mechanical Collection: Use non-sparking tools (e.g., a polypropylene scoop) to transfer the dampened slurry into a dedicated, vapor-tight hazardous waste container[8].
-
Surface Decontamination: Wash the affected benchtop or floor with a mild soap and water solution. Use absorbent pads to soak up the rinsate, and place these pads into the same hazardous waste container. Never flush the rinsate down the sink[5].
Workflow C: Final Thermal Destruction (Incineration)
Laboratory personnel do not perform this step, but understanding the logistics ensures you select the correct commercial disposal vendor.
-
Vendor Handoff: Transfer the sealed, labeled containers to a licensed hazardous waste management facility before the 180-day RCRA accumulation limit expires[7].
-
Combustion Preparation: At the facility, the oxime waste is dissolved or mixed with a highly combustible solvent (such as xylene or ethanol) to ensure a high, steady BTU (British Thermal Unit) burn rate[6].
-
Primary Incineration: The mixture is injected into a chemical incinerator operating at temperatures exceeding 1,000°C to shatter the carbon-carbon bonds of the naphthalene ring.
-
Emission Scrubbing (Self-Validating System): The incinerator must be equipped with an afterburner and a flue gas scrubber[3]. Causality: The afterburner provides a secondary combustion zone to destroy any volatilized, unburned oxime fragments. The flue gas scrubber sprays an alkaline solution (e.g., sodium hydroxide) through the exhaust, neutralizing the highly toxic nitrogen oxides (NOx) into harmless nitrate salts before the exhaust is released into the atmosphere.
References
-
PubChem. 2-Hydroxy-1-naphthaldehyde oxime | C11H9NO2 | CID 135400485 - Safety and Hazards. National Center for Biotechnology Information. Available at:[Link]
-
Environmental Health and Safety. Chemical Waste Management Reference Guide. The Ohio State University. Available at:[Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at:[Link]
Sources
- 1. 2-Hydroxy-1-naphthaldehyde oxime | C11H9NO2 | CID 135400485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
